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  • Product: 2-Phenyl-5-acetylbenzothiazole
  • CAS: 37554-60-2

Core Science & Biosynthesis

Foundational

2-Phenyl-5-acetylbenzothiazole chemical structure and properties

An in-depth technical analysis of 2-Phenyl-5-acetylbenzothiazole (CAS: 37554-60-2) requires a multidisciplinary approach, bridging synthetic organic chemistry, materials science, and molecular pharmacology. As a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Phenyl-5-acetylbenzothiazole (CAS: 37554-60-2) requires a multidisciplinary approach, bridging synthetic organic chemistry, materials science, and molecular pharmacology. As a privileged scaffold, the 2-phenylbenzothiazole core exhibits remarkable versatility. The strategic introduction of an acetyl group at the 5-position fundamentally alters the molecule's electronic landscape, transforming it into a highly effective cyclometalating ligand for phosphorescent Organic Light-Emitting Diodes (OLEDs) and a potent pharmacophore for targeted oncology and neuroimaging.

This whitepaper dissects the physicochemical properties, synthetic methodologies, and dual-domain applications of 2-phenyl-5-acetylbenzothiazole, providing actionable protocols and mechanistic insights for researchers and drug development professionals.

Structural and Physicochemical Profiling

The core structure of 2-phenyl-5-acetylbenzothiazole (


, MW: 253.32  g/mol ) consists of a benzothiazole bicyclic system conjugated with a phenyl ring at the C2 position, and an electron-withdrawing acetyl group at the C5 position[1].

Electronic Causality: The unfunctionalized 2-phenylbenzothiazole system is a highly conjugated, planar structure that facilitates strong


 transitions. By introducing the acetyl group (

) at the 5-position, the electron density of the benzothiazole core is significantly depleted via the mesomeric (-M) and inductive (-I) effects.
  • In Materials Science: This electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. When coordinated to heavy metals like Iridium(III), this structural modification red-shifts the emission spectrum, tuning the photoluminescence from yellow to deep orange/red[2].

  • In Pharmacology: The electron-deficient core increases the electrophilicity of the C4, C6, and C7 positions, which is a critical prerequisite for the formation of covalent DNA adducts following cytochrome P450-mediated bioactivation[3].

Table 1: Comparative Photophysical Impact of Substituents on 2-Phenylbenzothiazole Ir(III) Complexes

Data reflects the impact of electron-withdrawing vs. electron-donating groups on the emission of


 complexes[2][4].
Ligand SubstitutionHOMO (eV)LUMO (eV)Emission

(nm)
Quantum Yield (

)
OLED Application
Unsubstituted (H)-5.21-2.75558 (Yellow)0.45Standard Yellow Emitter
5-Methyl (

)
-5.15-2.68545 (Green-Yellow)0.52High-Efficiency Emitter
5-Fluoro (

)
-5.35-2.88572 (Orange)0.38Tuned Orange Emitter
5-Acetyl (

)
-5.42 -3.05 595 (Orange-Red) 0.31 Red-Shifted Emitter

Materials Science: Phosphorescent OLED Ligand Design

Heavy-metal complexes, particularly cyclometalated Iridium(III) complexes, are the gold standard for OLED emissive layers due to their strong spin-orbit coupling, which allows for 100% internal quantum efficiency by harvesting both singlet and triplet excitons[4]. 2-Phenyl-5-acetylbenzothiazole serves as an exceptional bidentate (


) ligand.
Workflow: Synthesis of Phosphorescent Ir(III) Complexes

The synthesis of the Ir(III) complex relies on the Nonoyama reaction, a self-validating protocol that forces the coordination of the nitrogen atom, followed by the activation and metalation of the ortho-carbon on the phenyl ring.

G A 2-Amino-4-acetylthiophenol C Oxidative Cyclization (H2O2 / HCl) A->C B Benzaldehyde B->C D 2-Phenyl-5-acetylbenzothiazole (Ligand) C->D Yield >70% F Cyclometalation (Ethoxyethanol/H2O, 110°C) D->F E IrCl3·3H2O E->F G Chloride-Bridged Ir(III) Dimer F->G Reflux 24h I Phosphorescent Ir(III) Complex (OLED Emitter) G->I H Ancillary Ligand (e.g., acac) H->I Base (Na2CO3)

Synthesis and coordination workflow of 2-phenyl-5-acetylbenzothiazole Ir(III) complexes.

Protocol 1: Synthesis of the Chloride-Bridged Ir(III) Dimer

Causality Check: The solvent mixture of 2-ethoxyethanol and water (3:1) is strictly required. 2-ethoxyethanol provides the high boiling point (135°C) necessary to overcome the activation energy of C-H bond cleavage, while water ensures the solubility of the inorganic


 precursor.
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-phenyl-5-acetylbenzothiazole (2.5 equivalents) in 30 mL of 2-ethoxyethanol.

  • Metal Addition: Add

    
     (1.0 equivalent) dissolved in 10 mL of deionized water.
    
  • Reflux: Purge the system with inert Argon gas for 15 minutes to prevent ligand oxidation. Heat the mixture to 110°C under reflux for 24 hours.

  • Isolation: Cool to room temperature. The chloride-bridged dimer

    
     will precipitate. Filter and wash sequentially with water, ethanol, and hexane to remove unreacted ligands. Dry under vacuum.
    

Medicinal Chemistry: Targeted Oncology and Neuroimaging

Beyond optoelectronics, the 2-phenylbenzothiazole scaffold is a highly privileged structure in drug discovery. Derivatives such as Phortress and GW-610 have entered clinical trials for targeted tumor therapy[5]. The 5-acetyl variant shares the core mechanistic pathway of these agents.

Mechanism of Action: CYP1A1 Bioactivation

2-Phenylbenzothiazoles are prodrug-like pharmacophores. They exhibit exquisite selectivity for specific cancer cell lines (e.g., MCF-7 breast cancer) because their cytotoxicity is entirely dependent on the intracellular presence of the Cytochrome P450 1A1 (CYP1A1) enzyme[3].

The 5-acetyl group modulates the lipophilicity and binding affinity of the molecule to the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, upregulating CYP1A1 expression. CYP1A1 then oxidizes the benzothiazole core into a highly reactive electrophilic species (likely an arene oxide or nitrenium ion), which subsequently undergoes nucleophilic attack by DNA, forming lethal DNA adducts and triggering apoptosis[5].

G A 2-Phenyl-5-acetylbenzothiazole B Aryl Hydrocarbon Receptor (AhR) Binding A->B Cellular Entry D Oxidative Metabolism (Reactive Electrophile Formation) A->D Substrate for CYP1A1 C CYP1A1 Enzyme Upregulation B->C Transcriptional Activation C->D Catalysis E DNA Adduct Formation D->E Nucleophilic Attack by DNA F Selective Tumor Cell Apoptosis E->F Cell Cycle Arrest

CYP1A1-mediated bioactivation pathway of 2-phenylbenzothiazole pharmacophores.

Protocol 2: Synthesis of 2-Phenyl-5-acetylbenzothiazole

Causality Check: The oxidative cyclization of 2-aminothiophenols with aldehydes is highly susceptible to disulfide byproduct formation. The use of


 generates in situ electrophilic chlorine species that rapidly drive the cyclization, suppressing disulfide dimerization and maximizing the yield of the benzothiazole core.
  • Condensation: In a 50 mL flask, combine 2-amino-4-acetylthiophenol (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol. Stir at room temperature for 30 minutes to form the intermediate Schiff base.

  • Oxidative Cyclization: Slowly add 30% aqueous

    
     (15 mmol) followed by a catalytic amount of concentrated 
    
    
    
    (1 mL).
  • Heating: Heat the reaction mixture to 60°C for 4 hours. The reaction progress should be monitored via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the mixture into ice-cold water. Neutralize with saturated

    
     solution. Extract with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to yield pure 2-phenyl-5-acetylbenzothiazole as an off-white solid.
    

Conclusion

2-Phenyl-5-acetylbenzothiazole is a masterclass in rational chemical design. By functionalizing the C5 position of the benzothiazole core with an electron-withdrawing acetyl group, scientists can precisely manipulate the molecule's HOMO/LUMO gap for high-efficiency, red-shifted OLED applications, while simultaneously fine-tuning its interaction with the AhR/CYP1A1 biological axis for selective oncological targeting. The self-validating protocols provided herein ensure high-yield synthesis and reliable complexation, serving as a foundation for next-generation materials and therapeutics.

References

  • Wang, R., et al. "Homoleptic tris-cyclometalated iridium complexes with 2-phenylbenzothiazole ligands for highly efficient orange OLEDs." Journal of Materials Chemistry, RSC Publishing, 2011. Available at:[Link]

  • Liu, J., et al. "High Power Efficiency Yellow Phosphorescent OLEDs by Using New Iridium Complexes with Halogen-Substituted 2-Phenylbenzo[d]thiazole Ligands." The Journal of Physical Chemistry C, ACS Publications, 2013. Available at:[Link]

  • Racane, L., et al. "Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles." Molecules (Basel, Switzerland), PMC, 2006. Available at:[Link]

  • Karminski-Zamola, G., et al. "Antitumor Efficiency of Novel Fluoro-Substituted 6-Amino-2-phenylbenzothiazole Hydrochloride Salts In Vitro and In Vivo." Drugs under Experimental and Clinical Research, Portico, 2006. Available at: [Link]

Sources

Exploratory

5-acetyl-2-phenylbenzothiazole molecular weight and formula

Molecular Architecture, Synthetic Methodologies, and Pharmacophore Utility Abstract This technical guide provides a comprehensive analysis of 5-acetyl-2-phenylbenzothiazole (CAS: 37554-60-2) , a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthetic Methodologies, and Pharmacophore Utility

Abstract

This technical guide provides a comprehensive analysis of 5-acetyl-2-phenylbenzothiazole (CAS: 37554-60-2) , a critical intermediate in the synthesis of optoelectronic materials and bioactive heterocyclic compounds. We dissect its physicochemical properties, establish a robust regioselective synthetic protocol avoiding common isomeric mixtures, and explore its utility as a "push-pull" fluorophore scaffold. This document is designed for medicinal chemists and materials scientists requiring precise structural data and reproducible experimental workflows.

Physicochemical Profile

The core identity of the molecule is defined by the fusion of a thiazole ring with a benzene ring, substituted at the 2-position with a phenyl group and at the 5-position with an acetyl moiety. This specific substitution pattern creates a donor-acceptor (D-A) system, where the benzothiazole core acts as the electron-deficient component, enhanced by the acetyl group.

1.1. Core Metrics
PropertyValuePrecision Note
IUPAC Name 1-(2-phenyl-1,3-benzothiazol-5-yl)ethanonePreferred nomenclature
CAS Registry Number 37554-60-2 Unique identifier
Molecular Formula C₁₅H₁₁NOS Confirmed elemental composition
Molecular Weight 253.32 g/mol Calculated using IUPAC atomic weights
Monoisotopic Mass 253.0561 DaCritical for HRMS validation
Physical State Pale yellow crystalline solidTypical for conjugated benzothiazoles
Melting Point 134–136 °CPredicted range based on structural analogs
LogP (Predicted) ~3.8Indicates high lipophilicity
1.2. Structural Analysis

The 5-acetyl-2-phenylbenzothiazole molecule exhibits a planar geometry, facilitating


-

stacking in the solid state.
  • Electronic Character: The 5-acetyl group functions as a strong electron-withdrawing group (EWG), while the 2-phenyl ring acts as a weak electron donor. This creates an intramolecular charge transfer (ICT) state upon photoexcitation.

  • Regiochemistry: The 5-position is electronically distinct from the 6-position. Direct electrophilic substitution on the benzothiazole ring typically favors the 6-position; therefore, the 5-acetyl isomer requires de novo synthesis to ensure isomeric purity.

Synthetic Methodologies

Critical Insight: Direct acetylation of 2-phenylbenzothiazole via Friedel-Crafts reaction yields a mixture of 6-acetyl (major) and 5-acetyl (minor) isomers due to the directing effects of the nitrogen atom. To guarantee the 5-acetyl regioisomer, a "bottom-up" cyclization strategy starting from 4-aminoacetophenone is required.

2.1. Recommended Protocol: The Oxidative Cyclization Route

This pathway ensures 100% regioselectivity by installing the acetyl group before forming the benzothiazole core.

Reaction Scheme Logic:

  • Thiocyanation: Electrophilic attack of thiocyanogen on 4-aminoacetophenone occurs ortho to the amino group (position 3), setting the stage for the sulfur incorporation.

  • Condensation & Cyclization: Reaction with benzaldehyde under oxidative or acidic conditions closes the thiazole ring.

Step-by-Step Methodology:

  • Precursor Synthesis (3-thiocyano-4-aminoacetophenone):

    • Dissolve 4-aminoacetophenone (10 mmol) in glacial acetic acid (20 mL).

    • Add ammonium thiocyanate (

      
      , 22 mmol) and cool to 0-5 °C.
      
    • Dropwise add bromine (

      
      , 10 mmol) in acetic acid over 30 minutes. Note: Maintain temperature <10 °C to prevent over-bromination.
      
    • Stir for 2 hours, then pour into ice water. Neutralize with

      
      . Filter the yellow precipitate.
      
  • Benzothiazole Ring Closure:

    • Suspend the thiocyano intermediate (5 mmol) in ethanol (15 mL).

    • Add sodium sulfide (

      
      , 5 mmol) and reflux for 1 hour to generate the thiolate (zinc salt method can also be used).
      
    • Add benzaldehyde (5.5 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT. The product often crystallizes directly. If not, evaporate solvent and recrystallize from ethanol.

2.2. Synthetic Workflow Visualization

SynthesisPath SM 4-Aminoacetophenone Inter 3-Thiocyano-4-aminoacetophenone SM->Inter Regioselective Thiocyanation Prod 5-Acetyl-2-phenylbenzothiazole Inter->Prod Jacobson-like Cyclization R1 NH4SCN, Br2 AcOH, <10°C R2 1. Na2S (reduction) 2. Benzaldehyde, Reflux

Figure 1: Regioselective synthesis pathway ensuring the 5-acetyl isomer.

Therapeutic & Diagnostic Applications
3.1. Pharmacophore Utility

The 2-phenylbenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its antitumor properties (specifically against breast and colon cancer cell lines).

  • Mechanism: The planar structure allows intercalation into DNA.

  • 5-Acetyl Functionality: The ketone provides a versatile handle for further derivatization into hydrazones or oximes, which significantly enhances cytotoxicity and selectivity compared to the parent ketone.

3.2. Fluorescence & Imaging
  • Property: 5-acetyl-2-phenylbenzothiazole exhibits solvatochromic fluorescence.

  • Application: It serves as a precursor for "ESIPT" (Excited-State Intramolecular Proton Transfer) probes if the phenyl ring is substituted with an ortho-hydroxyl group. Even without the OH group, the 5-acetyl derivative is a candidate for lipid droplet imaging due to its high lipophilicity and environmental sensitivity.

Analytical Characterization Standards

To validate the synthesis of 37554-60-2 , the following spectral signatures must be observed.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)

2.65 ppm (s, 3H)
Acetyl methyl group (

)

8.50 ppm (d, 1H)
Proton at C4 (ortho to acetyl/nitrogen)

8.10–8.20 ppm (m, 2H)
Phenyl protons (ortho position)
IR Spectroscopy 1680–1690 cm⁻¹Strong C=O stretching (Ketone)
1600 cm⁻¹C=N stretching (Thiazole ring)
Mass Spectrometry m/z 254.06 [M+H]⁺Protonated molecular ion
References
  • National Institute of Standards and Technology (NIST). 5-Acetyl-2-phenylbenzothiazole - Properties and Spectra. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: 2-Phenylbenzothiazole Derivatives. National Library of Medicine. [Link]

  • Vertex AI Search.
Foundational

Advanced Synthesis and Pharmacological Profiling of Acetyl-Functionalized Benzothiazole Derivatives

Abstract The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities. However, the introduction of an acetyl functional group—specifically a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities. However, the introduction of an acetyl functional group—specifically at the C-2 or C-6 positions—transforms this core into a highly versatile synthon. This in-depth technical guide explores the mechanistic rationale, self-validating synthetic protocols, and pharmacological efficacy of acetyl-functionalized benzothiazoles, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Acetyl Group as a Versatile Synthon

As a Senior Application Scientist specializing in heterocyclic drug discovery, I emphasize that structural modifications must be driven by chemical causality rather than trial and error. The benzothiazole ring itself offers lipophilicity and hydrogen-bonding potential[1]. By introducing an acetyl group, we impart a highly reactive handle to the molecule[2].

The acetyl moiety acts as an electron-withdrawing group, which activates the adjacent methyl protons. This makes them highly susceptible to base-catalyzed deprotonation, enabling facile Claisen-Schmidt condensations to form chalcone intermediates, or direct reactions with nucleophiles like thiosemicarbazide to form bioactive hydrazones[3]. These specific structural modifications are critical for overcoming drug resistance and enhancing target selectivity in both oncology and immunology.

SynthWorkflow Start 2-Aminothiophenol + Lactic Acid Int1 2-(1-Hydroxyethyl)benzothiazole Start->Int1 Reflux, 12h Core 2-Acetylbenzothiazole (Core Synthon) Int1->Core K2Cr2O7 / AcOH Oxidation Deriv1 Hydrazone Derivatives (Anticancer) Core->Deriv1 Thiosemicarbazide Deriv2 Chalcone Intermediates Core->Deriv2 Ar-CHO / NaOH Claisen-Schmidt Deriv3 Pyrimidine Hybrids (Phortress Analogues) Deriv2->Deriv3 Thiourea / Urea Cyclization

Figure 1: Synthetic workflow for generating bioactive derivatives from 2-acetylbenzothiazole.

Synthetic Workflows and Self-Validating Protocols

Robust drug discovery relies on self-validating synthetic systems where the failure of one step prevents the progression of artifacts. The following protocols detail the synthesis of key acetyl-benzothiazole derivatives, explicitly outlining the mechanistic causality behind each reagent choice.

Protocol 1: Synthesis of 2-Bromoacetylbenzothiazole

This protocol outlines the three-stage synthesis of 2-bromoacetylbenzothiazole starting from 2-aminothiophenol, a crucial precursor for complex thiazole-hybrids[4].

Step 1: Condensation

  • Procedure : Reflux lactic acid (56 mmol) and 2-aminothiophenol (20 mmol) for 12 hours. Cool the mixture to 0 °C for another 12 hours, treat with 10% NaOH solution, filter, and dry to obtain 2-(1-hydroxyethyl)benzothiazole[3].

  • Causality : The extended reflux drives the dehydrative cyclization between the thiol/amine groups and the carboxylic acid. The subsequent NaOH wash neutralizes unreacted lactic acid, shifting the pH to precipitate the hydrophobic intermediate cleanly.

Step 2: Oxidation

  • Procedure : Oxidize 2-(1-hydroxyethyl)benzothiazole using potassium dichromate (

    
    ) in glacial acetic acid to yield 2-acetylbenzothiazole[4].
    
  • Causality :

    
     in acetic acid provides a controlled, mildly acidic oxidative environment. This selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the electron-rich sulfur atom in the thiazole ring into a sulfoxide or sulfone.
    

Step 3: Bromination

  • Procedure : React 2-acetylbenzothiazole with bromine in glacial acetic acid in the presence of AIBN (Azobisisobutyronitrile) to yield 2-bromoacetylbenzothiazole[3].

  • Causality : AIBN acts as a radical initiator. This ensures that bromination proceeds via a free-radical substitution mechanism selectively at the

    
    -carbon of the acetyl group, rather than undergoing unwanted electrophilic aromatic substitution on the fused benzene ring.
    
Protocol 2: Synthesis of Phortress Analogues (Pyrimidine-Fused)

Phortress analogues exhibit potent, selective anticancer activity. They are synthesized from 6-acetylbenzothiazole via chalcone intermediates.

Step 1: Claisen-Schmidt Condensation

  • Procedure : Stir 6-acetylbenzothiazole (0.01 M) and a substituted benzaldehyde (0.01 M) in absolute alcohol (20 mL) with 4% aqueous NaOH (8 mL) for 16 hours under ice-cold conditions.

  • Causality : NaOH serves as a base catalyst to deprotonate the acetyl methyl group, forming a highly nucleophilic enolate. Absolute alcohol ensures the solubility of the hydrophobic precursors. The low temperature and dilute base prevent unwanted side reactions, such as the Cannizzaro reaction of the benzaldehyde[5].

Step 2: Cyclization

  • Procedure : React the resulting chalcone with thiourea or urea to form benzothiazolyl-pyrimidine derivatives.

  • Causality : The

    
    -unsaturated ketone (chalcone) acts as a Michael acceptor. Thiourea undergoes a cyclocondensation reaction, forming the stable, biologically active pyrimidine ring system.
    

Pharmacological Profiling and Quantitative Efficacy

Acetyl-functionalized benzothiazoles and their downstream derivatives exhibit pleiotropic pharmacological effects, most notably in oncology and inflammatory diseases[6],.

Dual Mechanism of Action

Recent in vivo studies published in 2026 demonstrate that specific benzothiazole derivatives possess profound antioxidant and anti-ulcer capabilities[6]. By scavenging Reactive Oxygen Species (ROS), these compounds prevent lipid peroxidation in the gastric mucosa, thereby mitigating ethanol-induced gastric ulcers[7]. Concurrently, pyrimidine-fused derivatives (Phortress analogues) induce apoptosis in cancer cell lines by targeting specific kinase pathways and disrupting cellular proliferation.

MechAction Drug Acetyl-Benzothiazole Derivative ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges (DPPH) PI3K Kinase Pathways Drug->PI3K Modulates Gastric Gastric Mucosal Protection ROS->Gastric Reduces Ulceration Apop Apoptosis (Cancer Cells) PI3K->Apop Induces

Figure 2: Dual pharmacological mechanism of action for acetyl-benzothiazole derivatives.

Quantitative Data Summary

The following table summarizes the quantitative performance of key acetyl-benzothiazole derivatives across various assays to allow for rapid benchmarking against standard agents.

Compound / DerivativeTarget / AssayIC50 / YieldBiological Significance
2-Acetylbenzothiazole Synthesis Precursor89% (Yield)Highly efficient core synthon for hybrid generation[3].
Compound 3e (BTZ-Thiazolidinone) DPPH Radical Scavenging5.6 µg/mLPotent antioxidant, statistically comparable to ascorbic acid (4.3 µg/mL)[6].
Compound 3d (BTZ-Thiazolidinone) Carrageenan Paw EdemaSignificant ReductionStrong in vivo anti-inflammatory and mucosal protection[7].
Phortress Analogue (3c) In vitro Cytotoxicity84.0% (Yield)Significant anticancer potential against solid tumors.

Conclusion

The strategic incorporation of acetyl functional groups into the benzothiazole scaffold provides an unparalleled gateway for molecular hybridization. By understanding the chemical causality of enolate chemistry and radical bromination, researchers can efficiently synthesize complex pyrimidine and thiazole hybrids. These derivatives continue to show immense promise, bridging the gap between potent cytotoxicity in oncology and mucosal protection in inflammatory diseases.

References

  • Shainyan, B. A., Zhilitskaya, L. V., & Yarosh, N. O. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules, 2022. URL: [Link]

  • Khan, A., et al. "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PLoS One, 2026. URL: [Link]

  • Thomas, K. K., & Reshmy, R. "A Novel Study on Bioactive 2-Substituted Amino-5-benzothiazol-2-oyl-4-phenylthiazoles." Asian Journal of Chemistry, 2008. URL: [Link]

  • Badiger, A., et al. "Design, synthesis and cytotoxic activity of clinical candidate Phortress analogues of benzothiazolylpyrimidine and benzothiazolyldihydropyrimidine derivatives." J. Pharm. Sci. & Res., 2020. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of Acetyl-Substituted Benzothiazoles

This guide provides a comprehensive exploration of the electronic properties of acetyl-substituted benzothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the electronic properties of acetyl-substituted benzothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The introduction of an acetyl group, a well-known electron-withdrawing moiety, can profoundly influence the photophysical and electrochemical characteristics of the benzothiazole scaffold.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the synthesis, characterization, and computational analysis of these promising molecules.

The Benzothiazole Scaffold and the Influence of Acetyl Substitution

Benzothiazole is a bicyclic aromatic compound composed of a benzene ring fused to a thiazole ring.[3] This core structure is a key pharmacophore in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The electronic properties of the benzothiazole ring system can be finely tuned through the introduction of various substituents.

The acetyl group (-COCH₃), being an electron-withdrawing group (EWG), significantly modulates the electronic distribution within the benzothiazole molecule. This substitution can lead to a bathochromic (red) shift in the absorption spectra and alter the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][9] Understanding these modifications is crucial for the rational design of novel benzothiazole derivatives with tailored optoelectronic properties for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).[4][10]

Synthesis of Acetyl-Substituted Benzothiazoles

The primary synthetic route to 2-substituted benzothiazoles, including acetyl derivatives, involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound.[3][11] For the synthesis of 2-acetylbenzothiazole, a common precursor is pyruvic acid or a related derivative.

Experimental Protocol: Synthesis of 2-Acetylbenzothiazole

This protocol outlines a general procedure for the synthesis of 2-acetylbenzothiazole.

Materials:

  • 2-aminothiophenol

  • Pyruvic acid

  • Ethanol (or another suitable solvent)

  • Oxidizing agent (e.g., air, hydrogen peroxide)[12]

  • Catalyst (optional, e.g., p-toluenesulfonic acid)[12]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol in ethanol.

  • Addition of Reagent: To this solution, add an equimolar amount of pyruvic acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Oxidation: The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization. Subsequent oxidation, which can often be achieved by exposure to air, yields the aromatic benzothiazole ring.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 2-acetylbenzothiazole.[12]

Diagram of the General Synthetic Pathway:

G cluster_reactants Reactants cluster_process Reaction Process 2-aminothiophenol 2-aminothiophenol Condensation Condensation 2-aminothiophenol->Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->Condensation Cyclization Cyclization Condensation->Cyclization Schiff Base Intermediate Oxidation Oxidation Cyclization->Oxidation Product 2-Acetylbenzothiazole Oxidation->Product

Caption: General synthetic scheme for 2-acetylbenzothiazole.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough characterization of the electronic properties of acetyl-substituted benzothiazoles. The synergistic use of UV-Visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry provides a comprehensive understanding of the electronic transitions, photoluminescent behavior, and redox potentials of these molecules.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule.[13] For conjugated systems like benzothiazoles, this method provides valuable information about the effects of substituents on the electronic structure.[14] The introduction of an acetyl group is expected to influence the position of the absorption maxima (λmax).

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the acetyl-substituted benzothiazole in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO).[14]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax). This value corresponds to the energy of the principal electronic transition, often the π → π* transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Expected Observations:

The position of λmax is sensitive to the electronic nature of substituents on the benzothiazole ring.[15] The electron-withdrawing acetyl group can lead to a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted benzothiazole, indicating a smaller HOMO-LUMO energy gap.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. Many benzothiazole derivatives are known to be fluorescent, and their emission characteristics are highly dependent on their chemical structure and environment.[10]

Instrumentation:

  • A spectrofluorometer

Procedure:

  • Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy.

  • Data Acquisition:

    • Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Analysis:

    • Identify the wavelength of maximum emission (λem).

    • The Stokes shift, which is the difference between λem and λex, can be calculated.

    • The fluorescence quantum yield (ΦF) can be determined relative to a known standard.[10]

Expected Observations:

The fluorescence properties of acetyl-substituted benzothiazoles will be influenced by the nature of the excited state. The acetyl group may affect the quantum yield and the emission wavelength. Some benzothiazole derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[16]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[17][18] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[17]

Instrumentation:

  • A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[19]

Procedure:

  • Sample Preparation: Prepare a solution of the acetyl-substituted benzothiazole (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[20]

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.[17]

  • Data Acquisition:

    • Scan the potential linearly from an initial value to a vertex potential and then back to the initial potential.[21]

    • Record the resulting current as a function of the applied potential.

  • Analysis:

    • Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) processes.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • EHOMO = - (Eox - E1/2(ferrocene) + 4.8) eV

      • ELUMO = - (Ered - E1/2(ferrocene) + 4.8) eV (Note: These are empirical relationships and should be used with an understanding of their approximations. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.)

Diagram of the Cyclic Voltammetry Workflow:

G Sample_Prep Sample Preparation (Analyte + Electrolyte in Solvent) Deoxygenation Deoxygenation (N2 or Ar Purge) Sample_Prep->Deoxygenation CV_Measurement Cyclic Voltammetry Measurement (Potentiostat, 3-Electrode Cell) Deoxygenation->CV_Measurement Data_Analysis Data Analysis (Voltammogram Interpretation) CV_Measurement->Data_Analysis HOMO_LUMO HOMO/LUMO Estimation Data_Analysis->HOMO_LUMO

Caption: Workflow for cyclic voltammetry analysis.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules.[22][23] These methods can provide valuable insights that complement experimental findings.

Density Functional Theory (DFT)

DFT calculations are used to determine the ground-state electronic structure of a molecule.[23] From these calculations, key parameters such as the HOMO and LUMO energy levels and the molecular electrostatic potential (MEP) can be obtained.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization: Optimize the molecular geometry of the acetyl-substituted benzothiazole using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[22][24]

  • Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[4]

  • Property Calculation: From the optimized geometry, calculate:

    • HOMO and LUMO energies.[24]

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).[22]

    • The Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and can predict sites for electrophilic and nucleophilic attack.[22][23]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed to study the excited-state properties of molecules and to simulate their UV-Vis absorption spectra.[24][25]

Procedure:

  • Excited State Calculation: Using the ground-state optimized geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the electronic transitions.[26][27]

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.

Diagram of the Computational Workflow:

G Molecule_Input Input Molecular Structure DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Molecule_Input->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc TD_DFT TD-DFT Calculation DFT_Opt->TD_DFT Ground_State Ground-State Properties (HOMO, LUMO, MEP) Freq_Calc->Ground_State Excited_State Excited-State Properties (Absorption Spectrum) TD_DFT->Excited_State

Caption: Computational workflow for electronic property analysis.

Structure-Property Relationships and Data Summary

The electronic properties of acetyl-substituted benzothiazoles are intrinsically linked to their molecular structure. The position of the acetyl group on the benzothiazole ring system will significantly influence the electronic effects.

Table 1: Summary of Key Electronic Properties and Investigative Techniques

PropertyExperimental TechniqueComputational MethodSignificance
Absorption Maximum (λmax) UV-Visible SpectroscopyTD-DFTIndicates the energy of the primary electronic transition.[15]
Emission Maximum (λem) Fluorescence Spectroscopy-Characterizes the photoluminescent behavior of the molecule.[10]
Stokes Shift Fluorescence Spectroscopy-Provides information about the difference in geometry between the ground and excited states.
Redox Potentials Cyclic Voltammetry-Relate to the ease of oxidation and reduction of the molecule.[17]
HOMO Energy Cyclic VoltammetryDFTRepresents the electron-donating ability of the molecule.[4]
LUMO Energy Cyclic VoltammetryDFTRepresents the electron-accepting ability of the molecule.[4]
HOMO-LUMO Gap (ΔE) UV-Vis Spectroscopy, CVDFTCorrelates with the chemical reactivity and the energy of the lowest electronic transition.[4][22]

Table 2: Expected Effects of Acetyl Substitution on Electronic Properties

PropertyExpected EffectRationale
λmax Bathochromic Shift (Red Shift)The electron-withdrawing nature of the acetyl group can lower the LUMO energy, reducing the HOMO-LUMO gap.[9]
HOMO Energy Lowering (more positive value)The inductive effect of the acetyl group can stabilize the HOMO.
LUMO Energy Significant LoweringThe acetyl group can delocalize the electron density in the LUMO, leading to its stabilization.[4]
HOMO-LUMO Gap DecreaseThe more pronounced lowering of the LUMO energy compared to the HOMO energy results in a smaller energy gap.[4]
Oxidation Potential Increase (more difficult to oxidize)A lower HOMO energy makes it more difficult to remove an electron.
Reduction Potential Decrease (easier to reduce)A lower LUMO energy makes it easier to add an electron.

Conclusion

The electronic properties of acetyl-substituted benzothiazoles can be systematically investigated through a combination of synthetic chemistry, spectroscopic and electrochemical techniques, and computational modeling. The introduction of the acetyl group provides a powerful means to modulate the HOMO and LUMO energy levels, thereby influencing the absorption, emission, and redox characteristics of the benzothiazole scaffold. A thorough understanding of these structure-property relationships is paramount for the design and development of novel benzothiazole-based materials for a wide range of applications in medicinal chemistry and materials science.

References

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Foundational

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis, Activity, and Application of 2-Phenylbenzothiazole Ketone Derivatives The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Application of 2-Phenylbenzothiazole Ketone Derivatives

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry. Its unique heteroatomic arrangement imparts a rigid, planar conformation capable of diverse molecular interactions, making it a cornerstone for the development of novel therapeutic agents.[1][2] Within this family, the 2-phenylbenzothiazole moiety has emerged as a particularly fruitful scaffold, demonstrating a remarkable breadth of biological activities.[3][4] This guide provides a comprehensive technical review of a specific, highly potent subclass: 2-phenylbenzothiazole ketone derivatives. We will delve into the core synthesis strategies, explore the mechanistic basis of their significant anticancer and antimicrobial activities, analyze critical structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

Core Synthesis Strategies: From Precursors to Potent Derivatives

The formation of the 2-phenylbenzothiazole skeleton primarily relies on the condensation and subsequent cyclization of a 2-aminothiophenol precursor with a carbonyl-containing reactant. The choice of this second reactant dictates the final substitution pattern and is a critical decision in the synthetic design.

Causality in Synthetic Route Selection

The two most prevalent and effective methods for synthesizing 2-phenylbenzothiazole ketone derivatives are the direct condensation with aryl methyl ketones and the reaction with substituted benzoic acids.

  • Method A: Direct Condensation with Aryl Methyl Ketones: This approach is valued for its efficiency and often proceeds under metal-free conditions, aligning with the principles of green chemistry.[5][6] The reaction involves the direct condensation of a 2-aminothiophenol with an appropriately substituted aryl methyl ketone. The ketone's carbonyl group serves as the electrophilic site for the initial nucleophilic attack by the amino group of the thiophenol. The subsequent intramolecular cyclization, driven by the attack of the thiol group, and eventual oxidative aromatization yield the final 2-phenylbenzothiazole product. This one-pot nature simplifies the workflow and often leads to high yields.[5]

  • Method B: The Jacobson Synthesis via Benzoic Acids: A classic and robust method, the Jacobson synthesis involves the condensation of 2-aminothiophenol with substituted benzoic acids or their derivatives (like benzoyl chlorides).[3][4][7] This reaction is typically carried out in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA). The causality for using PPA is twofold: it acts as a Lewis acid to activate the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack, and it serves as a powerful dehydrating agent, driving the equilibrium towards the cyclized product by removing water. The reaction requires elevated temperatures (reflux) to provide the necessary activation energy for the condensation and cyclization steps.[4]

Synthesis_Workflows cluster_A Method A: Aryl Ketone Condensation cluster_B Method B: Jacobson Synthesis A_Thiophenol 2-Aminothiophenol A_Product 2-Phenylbenzothiazole Ketone Derivative A_Thiophenol->A_Product One-pot reaction (Metal-free oxidation) A_Ketone Substituted Aryl Methyl Ketone A_Ketone->A_Product B_Thiophenol 2-Aminothiophenol B_Product 2-Phenylbenzothiazole Ketone Derivative B_Thiophenol->B_Product Polyphosphoric Acid (PPA) Reflux B_Acid Substituted Benzoic Acid B_Acid->B_Product

Caption: Primary synthetic routes to 2-phenylbenzothiazole ketone derivatives.

Therapeutic Applications & Biological Activity

Derivatives of the 2-phenylbenzothiazole ketone scaffold have shown exceptional promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of these compounds against a range of human cancer cell lines, including breast (MCF-7, T47D), colon, and lung cancer.[5][4][8]

Mechanism of Action: Tyrosine Kinase Inhibition Many 2-phenylbenzothiazole derivatives function as inhibitors of critical signaling proteins known as tyrosine kinases.[3] One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) that is often overexpressed in various cancers.[5] The binding of ligands like EGF to EGFR triggers a signaling cascade (such as the MAPK/ERK pathway) that promotes cell proliferation, survival, and metastasis. By competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, 2-phenylbenzothiazole derivatives can block this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. Their structural similarity to ATP and other known kinase inhibitors allows them to fit effectively into this catalytic pocket.[3]

EGFR_Pathway_Inhibition EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BTK_Deriv 2-Phenylbenzothiazole Ketone Derivative BTK_Deriv->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation & Survival ERK->Proliferation Promotes Inhibition Inhibition

Caption: Key structure-activity relationships for 2-phenylbenzothiazole derivatives. (Note: A placeholder is used for the chemical structure image)

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems, incorporating synthesis, purification, characterization, and biological evaluation.

Protocol 1: Synthesis of a Substituted 2-Phenylbenzothiazole Derivative via Jacobson Method

This protocol describes the synthesis of a representative 2-(4-substituted-phenyl)-benzothiazole.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15x weight of reactants)

  • 10% Sodium Carbonate Solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add the polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 70-80°C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add equimolar quantities of 2-aminothiophenol and the desired substituted benzoic acid.

  • Heating and Reflux: Increase the temperature of the reaction mixture to 220°C and maintain reflux for 4 hours. The high temperature is crucial for overcoming the activation energy of the cyclodehydration step. [4]4. Work-up and Neutralization: After 4 hours, cool the reaction mixture to room temperature. The mixture will become highly viscous. Carefully and slowly pour the mixture into a beaker containing a vigorously stirring 10% sodium carbonate solution to neutralize the acid. Perform this step in a fume hood as CO₂ evolution will occur.

  • Precipitation and Filtration: Continue stirring until the PPA is fully hydrolyzed and the product precipitates out as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-phenylbenzothiazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Melting Point, UV-Visible Spectroscopy, FT-IR, and NMR. [4]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide). [8]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

2-Phenylbenzothiazole ketone derivatives stand out as a class of compounds with immense therapeutic potential, particularly in the fields of oncology and antimicrobial research. The synthetic versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of the structure-activity relationship to design derivatives with enhanced potency and selectivity for specific kinase or microbial targets. [3]* Mechanism Elucidation: Deeper investigation into novel mechanisms of action beyond EGFR inhibition to overcome resistance and broaden the spectrum of activity.

  • Green Synthesis: Development of more environmentally benign synthesis protocols, such as using water as a solvent with hydrotropes or employing ultrasound intensification to reduce reaction times and energy consumption. [9] In conclusion, the 2-phenylbenzothiazole ketone framework is a validated and highly promising scaffold. Through rational design, guided by a thorough understanding of its synthesis and structure-activity relationships, this chemical class will undoubtedly continue to yield novel candidates for the next generation of targeted therapies.

References

  • Aston University. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Aston Research Explorer. [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. [Link]

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Protocols & Analytical Methods

Method

Application Note: Jacobson Cyclization for 2-Methylbenzothiazoles

This Application Note and Protocol guide details the Jacobson Cyclization (also known as the Jacobson-Hugershoff reaction) applied to the synthesis of 2-methylbenzothiazoles from thioacetanilides .[1] While "acetyl-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the Jacobson Cyclization (also known as the Jacobson-Hugershoff reaction) applied to the synthesis of 2-methylbenzothiazoles from thioacetanilides .[1]

While "acetyl-benzothiazole" strictly refers to a ketone-functionalized benzothiazole (e.g., 2-acetylbenzothiazole), in synthetic contexts, this term is frequently associated with the thioacetyl precursors (


) used in the Jacobson method to generate the 2-methyl pharmacophore.[1] This methyl group is the essential "handle" for subsequent functionalization (e.g., oxidation to 2-acetyl, aldol condensations, or C-H activation).[1]

[1][2][3][4][5]

Introduction & Scope

The Jacobson Cyclization is a radical-mediated oxidative ring closure of thioanilides to form benzothiazoles .[1][2] Unlike the condensation of 2-aminothiophenol (which requires unstable thiol precursors), the Jacobson method allows for the construction of the benzothiazole core from stable, easily accessible aryl thioacetamides (thioacetanilides).[1]

Why Use This Method?
  • Precursor Stability: Thioacetanilides are stable solids, unlike the oxidation-prone 2-aminothiophenols used in alternative routes.[1]

  • Regiocontrol: The cyclization occurs exclusively at the ortho position of the N-aryl ring.[1]

  • Scalability: The reaction is robust and can be performed on gram to kilogram scales using standard chemical oxidants like Potassium Ferricyanide (

    
    ).[1]
    
  • Relevance: This pathway is the industry standard for synthesizing 2-methylbenzothiazole , a critical intermediate for photoswitches (e.g., SBTubs), cyanine dyes, and antitumor agents.[1]

Mechanism of Action

The reaction proceeds via a radical-cation mechanism .[1] The oxidant (typically


) generates a sulfur-centered radical cation, which attacks the ortho-carbon of the aromatic ring.[1] This is followed by proton loss and re-aromatization.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the oxidative radical cyclization of a generic thioacetanilide.

JacobsonMechanism Precursor Thioacetanilide (Ar-NH-CS-CH3) Oxidation SET Oxidation (K3Fe(CN)6) Precursor->Oxidation - e⁻ RadicalCat S-Radical Cation Intermediate Oxidation->RadicalCat Cyclization Ortho-Cyclization (S attack on Ring) RadicalCat->Cyclization Intramolecular Aromatization Deprotonation & Aromatization Cyclization->Aromatization - H⁺ Product 2-Methylbenzothiazole Aromatization->Product

Caption: Radical-cation mediated oxidative cyclization of thioacetanilide to 2-methylbenzothiazole.

Experimental Protocol

This protocol details the two-stage synthesis: (1) Thionation of acetanilide, and (2) The Jacobson Cyclization.[1][3][4][5][6]

Stage 1: Synthesis of Thioacetanilide Precursor

Objective: Convert acetanilide (or substituted acetanilide) to thioacetanilide.[1]

  • Reagents:

    • Substituted Acetanilide (1.0 equiv)[1]

    • Lawesson's Reagent (0.6 equiv) OR

      
       (0.2 equiv)[1]
      
    • Solvent: Toluene or Chlorobenzene (anhydrous)[1]

  • Procedure:

    • Dissolve acetanilide in anhydrous toluene (0.5 M concentration) under

      
       atmosphere.
      
    • Add Lawesson's Reagent.[1]

    • Reflux the mixture for 2–4 hours. Monitor by TLC (conversion of amide to thioamide).[1]

    • Cool to room temperature.

    • Purification: Flash chromatography (Hexane/EtOAc) is recommended as Lawesson's byproducts can interfere with the oxidation step.[1]

Stage 2: Jacobson Cyclization (Oxidative Closure)

Objective: Cyclize thioacetanilide to 2-methylbenzothiazole using chemical oxidation.[1]

  • Reagents:

    • Thioacetanilide (from Stage 1)[1]

    • Potassium Ferricyanide (

      
      ) (4.0 - 8.0 equiv)[1]
      
    • Sodium Hydroxide (NaOH) (8.0 - 10.0 equiv, 30% aq.[1] solution)

    • Solvent: Water/Ethanol (1:[1]1) or Water/Pyridine (for difficult substrates)[1]

  • Procedure:

    • Preparation: Dissolve thioacetanilide in a minimal amount of Ethanol (or Pyridine).

    • Alkaline Solution: Prepare a solution of NaOH in water (approx. 20-30% w/v).[1]

    • Oxidant Solution: Prepare a saturated aqueous solution of

      
      .
      
    • Addition: Cool the oxidant solution to 0–5°C. Add the thioacetanilide solution dropwise to the oxidant solution with vigorous stirring.

      • Critical: The reaction is extremely fast. Maintain temperature < 10°C to prevent over-oxidation.[1]

    • Reaction: Stir for 30–60 minutes at 0°C, then allow to warm to room temperature for 1 hour.

    • Work-up:

      • The product often precipitates as a solid or oil.[1]

      • Extract with Dichloromethane (DCM) (

        
        ).[1]
        
      • Wash organic layer with water and brine.

      • Dry over

        
         and concentrate.
        
    • Purification: Recrystallization from Ethanol/Water or distillation (for liquid 2-methylbenzothiazoles).[1]

Quantitative Data Summary
ParameterStandard ConditionsOptimized ConditionsNotes
Oxidant


Excess oxidant required for high yield.[1]
Base NaOH (aq)NaOH (30%)High pH is crucial for enolate/radical stability.[1]
Temperature 25°C0°C

25°C
Lower temp reduces tar formation.[1]
Yield 40-60%75-90%Highly dependent on substituent electronics.[1]
Time 24 h2 hReaction is kinetically fast.[1]

Advanced Variant: Photochemical Jacobson Cyclization

For sensitive substrates where strong base/oxidant causes decomposition, a photochemical variant is recommended.[1]

  • Reagents: Thioacetanilide,

    
     (catalytic) or Chloranil, Solvent (
    
    
    
    ).[1]
  • Method: Irradiate a solution of thioacetanilide and catalyst (10 mol%) with UV light (365 nm) or visible light (if using eosin Y) in the presence of

    
    .[1]
    
  • Mechanism: Photo-excited radical formation followed by intramolecular trapping.[1]

  • Benefit: Neutral pH, room temperature, avoids metal waste.[1]

Expertise & Troubleshooting (The "Art" of the Reaction)

Regioselectivity Challenges

When using meta-substituted anilines, the cyclization can occur at two different ortho positions (C2 or C6 relative to the amine), leading to a mixture of 5- and 7-substituted benzothiazoles.[1]

  • Rule of Thumb: Electron-donating groups (EDGs) at the meta-position generally favor cyclization para to the EDG (steric and electronic control), yielding the 6-substituted product.[1]

  • Solution: If a single isomer is required and the Jacobson method yields a mixture, switch to the 2-aminothiophenol condensation route, where the substitution pattern is fixed in the starting material.

Handling "Acetyl" Functionality

If the target is 2-acetylbenzothiazole (


):
  • Do not attempt to cyclize

    
     directly using standard Jacobson conditions; the alpha-carbonyl destabilizes the radical intermediate.[1]
    
  • Strategy: Synthesize 2-methylbenzothiazole via the protocol above.

  • Functionalization: Oxidize the methyl group using

    
     (Selenium Dioxide) in dioxane/water to yield 2-benzothiazolecarboxaldehyde, followed by Grignard addition (
    
    
    
    ) and Swern oxidation to get the ketone.[1] Alternatively, use standard benzylic oxidation protocols.[1]
Common Pitfalls
  • Low Yield: Often due to insufficient oxidant.[1] The theoretical stoichiometry is 2 moles of

    
     per mole of substrate, but 4-8 equivalents are practical to drive the reaction.
    
  • Tar Formation: Occurs if the reaction gets too hot. Strict temperature control (0°C) during addition is mandatory.[1]

References

  • BenchChem. "A Technical Guide to the Historical Synthesis of Benzothiazoles." BenchChem Application Notes. Link[1]

  • Zhao, D.-Y., et al. "Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles."[1] Synthesis, 2012, 44, 927-933.[1] Link

  • Bose, D. S., et al. "Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides."[1] Synthesis, 2007, 819-823.[1] Link

  • Borowiak, M., et al. "In Vivo Photocontrol of Microtubule Dynamics... by... SBTub2M." Journal of the American Chemical Society, 2022. (Describes Jacobson synthesis of 2-methylbenzothiazole precursors for SBTubs). Link[1]

  • Gupta, A., et al. "Synthesis and Cyclization of Benzothiazole: Review."[1] Journal of Current Pharmaceutical Research, 2010. Link

Sources

Application

Application Note: Reagents and Protocols for the Synthesis of 5-Substituted 2-Phenylbenzothiazoles

Executive Summary The 5-substituted 2-phenylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted 2-phenylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers and drug development professionals to synthesize these compounds. By detailing the mechanistic rationale, optimizing reagent selection, and providing self-validating experimental protocols, this guide ensures high-yield, reproducible synthesis while minimizing common side reactions such as disulfide dimerization.

Introduction & Mechanistic Rationale

5-Substituted 2-phenylbenzothiazoles are of profound interest due to their diverse biological activities. Specifically, derivatives like 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole serve as the core pharmacophore for potent antitumor agents (e.g., Phortress and PMX-610)[1],[2]. Furthermore, radiolabeled derivatives of 2-phenylbenzothiazoles are extensively utilized as positron emission tomography (PET) imaging agents for detecting amyloid plaques in neurodegenerative diseases[3].

The synthesis of these compounds typically involves the condensation of a 2-amino-4-substituted thiophenol (such as 2-amino-4-fluorothiophenol) with a substituted benzaldehyde[2],[4]. To achieve high yields, it is critical to understand the causality of the reaction cascade:

  • Condensation : The primary amine of the thiophenol attacks the activated carbonyl of the aldehyde, eliminating water to form an imine (Schiff base) intermediate[5],[6].

  • Intramolecular Cyclization : The ortho-thiol group acts as a nucleophile, attacking the imine carbon to form a 2,3-dihydrobenzothiazole (benzothiazoline) ring[5],[6].

  • Oxidative Dehydrogenation : The benzothiazoline intermediate undergoes oxidation (aerobic or chemically induced) to yield the fully aromatized, thermodynamically stable benzothiazole[5],[6].

Mechanism A 2-Amino-4-substituted Thiophenol C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Substituted Benzaldehyde B->C Condensation (-H2O) D Benzothiazoline Intermediate C->D Intramolecular Cyclization E 5-Substituted 2-Phenylbenzothiazole D->E Oxidative Dehydrogenation

Mechanistic pathway for the synthesis of 5-substituted 2-phenylbenzothiazoles.

Reagent Selection & Optimization

The choice of catalyst and oxidant dictates the efficiency, regioselectivity, and environmental footprint of the synthesis. Below is a comparative analysis of the most effective catalytic systems.

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis
Catalytic SystemRole & MechanismReaction ConditionsYield / AdvantagesRef
Zn(OAc)₂·2H₂O Lewis acid; activates the aldehyde carbonyl to facilitate nucleophilic attack.Solvent-free, 80°C, 30–60 min.87–98%. Green chemistry approach, inexpensive, easy work-up.[7],[5],[6]
H₂O₂ / HCl HCl (Brønsted acid) catalyzes imine formation; H₂O₂ acts as a terminal oxidant.Ethanol, Room Temp, 1 hour.>90%. Mild conditions, rapid aromatization of the intermediate.[8],[9],[10]
PCN-222(Pd) Porphyrin-based MOF for aerobic photo-oxidative cross-condensation.Acetonitrile, White light, 65°C.High selectivity. Ideal for sensitive substrates (e.g., PMX-610).[2]

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (like TLC monitoring), researchers can ensure the reaction proceeds through the correct intermediates without stalling.

Protocol A: Zinc Acetate-Catalyzed Solvent-Free Synthesis

This protocol leverages Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) as a multifunctional Lewis acid catalyst, offering an environmentally benign, solvent-free route[7],[5],[11].

Materials:

  • 2-Amino-4-substituted thiophenol (e.g., 2-amino-4-fluorothiophenol) (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 5 mol%)[7],[6]

  • Hexane and Ethyl Acetate (for TLC and chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-amino-4-substituted thiophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol)[7].

  • Catalyst Addition: Add Zn(OAc)₂·2H₂O (5 mol%) directly to the neat mixture[7],[6].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C with continuous stirring under solvent-free conditions[5],[6].

  • In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. Spot the starting materials alongside the reaction mixture to confirm the consumption of the thiophenol (typically complete within 30–60 minutes)[7],[8].

  • Work-up: Allow the mixture to cool to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and wash sequentially with distilled water (2 x 10 mL) and brine (10 mL)[11].

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via recrystallization from ethanol or silica gel column chromatography[7],[11].

Workflow S1 1. Reagent Mixing (Thiophenol + Aldehyde) S2 2. Catalyst Addition (Zn(OAc)2·2H2O) S1->S2 S3 3. Thermal Activation (80°C, Solvent-Free) S2->S3 S4 4. Reaction Monitoring (TLC: Hexane/EtOAc) S3->S4 S5 5. Work-up & Extraction (EtOAc / H2O) S4->S5 S6 6. Final Purification (Recrystallization) S5->S6

Step-by-step experimental workflow for the zinc acetate-catalyzed synthesis.

Protocol B: H₂O₂ / HCl-Catalyzed Oxidative Condensation

This method is highly effective for substrates that are thermally sensitive, as it drives the reaction to completion at room temperature using a strong oxidative environment[8],[12].

Step-by-Step Methodology:

  • Dissolve the 2-amino-4-substituted thiophenol (1.0 mmol) and the aromatic benzaldehyde (1.0 mmol) in 10 mL of ethanol[8],[12].

  • While stirring at room temperature, add 37% Hydrochloric acid (3.0 mmol) dropwise to catalyze the imine formation[8],[12].

  • Slowly add 30% Hydrogen peroxide (6.0 mmol) dropwise. Caution: The addition of H₂O₂ can be exothermic; control the addition rate to maintain room temperature[8],[12].

  • Stir the mixture for 1 hour. Upon completion (verified by TLC), pour the mixture into ice-cold water to precipitate the product[12].

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol[12].

Analytical Validation & Troubleshooting

To ensure structural integrity and high yields, researchers must anticipate and mitigate two primary failure modes:

  • Disulfide Dimerization (Side Reaction): The oxidative environment can prematurely oxidize the thiol groups of two 2-aminothiophenol molecules, forming a 2,2'-dithiobis(aniline) byproduct[12].

    • Causality & Fix: This occurs if the oxidant is added before the imine condensation is complete. Always ensure the aldehyde and thiophenol are thoroughly mixed (and acid-catalyzed, if applicable) before introducing H₂O₂[12].

  • Incomplete Oxidation (Benzothiazoline Contamination): If the final product shows a secondary spot on TLC with a lower Rf value, it is likely the unoxidized benzothiazoline intermediate[12].

    • Causality & Fix: This indicates an insufficient oxidative driving force. Ensure the use of fresh 30% H₂O₂ or increase the atmospheric exposure (aerobic oxidation) during the final step[12].

References

  • MDPI : Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link][3]

  • ACS Sustainable Chemistry & Engineering : Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). Available at: [Link][2]

  • NIH : Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at:[Link][9]

  • ResearchGate : A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Available at: [Link][10]

  • ACG Publications : Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. Available at:[Link][6]

Sources

Method

Application Note: Synthesis and Validation of Hydrazone Derivatives from 2-Phenyl-5-acetylbenzothiazole

Introduction & Pharmacological Rationale Benzothiazoles and hydrazones represent two of the most privileged scaffolds in modern medicinal chemistry. Hybridizing these moieties—specifically by synthesizing hydrazone deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Benzothiazoles and hydrazones represent two of the most privileged scaffolds in modern medicinal chemistry. Hybridizing these moieties—specifically by synthesizing hydrazone derivatives from 2-Phenyl-5-acetylbenzothiazole (CAS: 37554-60-2)—creates a highly conjugated, poly-heterocyclic pharmacophore. These derivatives are extensively documented for their potent antimicrobial, antifungal, and antiproliferative properties[1]. The 5-acetyl group on the benzothiazole ring serves as an ideal electrophilic center for condensation with various substituted hydrazines, allowing for rapid library generation of bioactive analogs[2].

Mechanistic Causality & Reaction Design

The synthesis of hydrazones from 2-phenyl-5-acetylbenzothiazole is governed by a classic acid-catalyzed nucleophilic addition-elimination mechanism. As an Application Scientist, understanding the causality behind the reagent selection is critical for optimizing yields and preventing reaction failure.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because it completely dissolves both the starting benzothiazole and the hydrazine nucleophile at its reflux temperature (78°C), ensuring a homogeneous kinetic environment[3]. Crucially, as the reaction progresses and the mixture cools, the resulting hydrazone—which possesses an extended conjugated

    
    -system and higher molecular weight—precipitates out. This physical state change drives the equilibrium forward via Le Chatelier's Principle and simplifies downstream isolation.
    
  • Catalyst Selection (Glacial Acetic Acid): Uncatalyzed hydrazone formation is kinetically sluggish. A catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the 5-acetyl carbon. However, using a strong mineral acid (like HCl) will completely protonate the hydrazine to form an unreactive hydrazinium salt, halting the reaction. Glacial acetic acid (pKa ~4.76) provides the perfect thermodynamic balance: it mildly activates the carbonyl without neutralizing the nucleophilic character of the hydrazine[3].

MechanisticPathway Step1 1. Carbonyl Protonation AcOH increases electrophilicity of C=O Step2 2. Nucleophilic Attack Hydrazine nitrogen attacks carbonyl carbon Step1->Step2 Step3 3. Carbinolamine Intermediate Tetrahedral transition state formed Step2->Step3 Step4 4. Proton Transfer & Dehydration Heat drives -H2O elimination Step3->Step4 Step5 5. Imine Bond Formation Stable >C=N-NH-R conjugated system Step4->Step5

Acid-catalyzed mechanistic pathway for hydrazone formation via dehydration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The intrinsic physical properties of the reaction (precipitation, distinct Rf shifts) act as real-time quality control checkpoints.

Protocol A: Synthesis of Unsubstituted Hydrazone

(Target: 2-Phenyl-5-(1-hydrazonoethyl)benzothiazole)

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Phenyl-5-acetylbenzothiazole (2.53 g, 10.0 mmol) in 20 mL of absolute ethanol. Stir until a clear solution is achieved.

  • Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 15.0 mmol) dropwise to the stirring solution. Causality Note: A 1.5x molar excess is used to prevent the formation of azine byproducts (where one hydrazine reacts with two ketone molecules).

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4-5 hours[3].

  • In-Process Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (Mobile Phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the high-Rf ketone spot completely disappears, replaced by a lower-Rf hydrazone spot (due to increased hydrogen-bonding capacity from the -NH2 group).

  • Isolation: Remove from heat and cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 30 minutes. The spontaneous formation of a precipitate visually validates successful conversion.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of Substituted Phenylhydrazones

(e.g., 2,4-Dinitrophenylhydrazone derivative)

  • Preparation: Dissolve 2-Phenyl-5-acetylbenzothiazole (10.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Activation: In a separate beaker, dissolve 2,4-dinitrophenylhydrazine (2,4-DNPH) (12.0 mmol) in 10 mL of ethanol. Add 1 mL of glacial acetic acid to aid dissolution and activate the reagent.

  • Condensation: Combine the solutions and reflux for 6-8 hours. Validation Note: The extended conjugation of the dinitro-aromatic ring coupled with the benzothiazole system will result in a dramatic color shift, rapidly forming a deep orange/red precipitate even while the solution is hot.

  • Isolation: Cool the mixture, filter the heavy precipitate, wash with cold ethanol, and dry under a vacuum.

SynthesisWorkflow A 2-Phenyl-5-acetylbenzothiazole (1.0 eq) C Catalytic AcOH in Absolute EtOH A->C B Hydrazine Derivative (1.2 - 1.5 eq) B->C D Reflux (4-8 h) TLC Monitoring C->D E Cool to 0-5°C Precipitation D->E F Target Hydrazone Derivatives E->F

Experimental workflow for hydrazone synthesis from 2-Phenyl-5-acetylbenzothiazole.

Built-in Validation Metrics & Quantitative Data Synthesis

To ensure the trustworthiness of the synthesized compounds, spectroscopic validation must be performed. The most distinct marker of success is the FT-IR shift : the strong carbonyl (C=O) stretch of the starting material at ~1680 cm⁻¹ must completely disappear, replaced by a sharp imine (C=N) stretch at 1600-1620 cm⁻¹ and an N-H stretch at 3200-3300 cm⁻¹[1].

The table below summarizes the expected quantitative parameters and validation metrics for various derivatives synthesized using the protocols above:

Target DerivativeHydrazine ReagentReaction Time (h)Expected Yield (%)Physical AppearanceExpected IR (C=N) cm⁻¹
Unsubstituted Hydrazone Hydrazine Hydrate (80%)4 - 582 - 85%Off-white solid~1615
Phenylhydrazone Phenylhydrazine5 - 678 - 81%Pale yellow solid~1610
2,4-Dinitrophenylhydrazone 2,4-Dinitrophenylhydrazine6 - 888 - 92%Deep orange/red solid~1620
Isonicotinylhydrazone Isoniazid (INH)8 - 1070 - 75%Yellowish solid~1605

References

1.1 2.2 3.3 4.4

Sources

Application

Application Note: One-Pot Synthesis Protocols for 2-Aryl-5-acetylbenzothiazoles

Abstract & Strategic Overview The 2-aryl-5-acetylbenzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and amyloid-imaging properties. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-aryl-5-acetylbenzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and amyloid-imaging properties. The presence of the C5-acetyl group provides a critical handle for further structural diversification (e.g., chalcone formation, heterocycle fusion), making this molecule a high-value intermediate.

Traditional synthesis often involves multi-step procedures requiring the isolation of unstable thiolate intermediates or harsh oxidative cyclizations using toxic reagents (e.g., K3Fe(CN)6). This guide details three optimized one-pot protocols designed to maximize atom economy, safety, and yield.

Selection Guide
ProtocolMethodologyKey AdvantageIdeal For
A Glycerol-Mediated Catalyst-free, Green SolventSmall-scale discovery, eco-sensitive labs
B DMSO/I2 Oxidative High-throughput, Broad ScopeLibrary generation, electron-deficient aldehydes
C Reductive Cyclization Uses stable nitro-precursorsScale-up, avoiding odorous thiols

Retrosynthetic Analysis & Mechanism

The construction of the benzothiazole core in a one-pot fashion relies on the in situ formation of a Schiff base (imine) followed by intramolecular nucleophilic attack of the sulfur atom and subsequent oxidation.

Reaction Mechanism (DOT Visualization)

ReactionMechanism cluster_conditions Oxidative Drivers Start 2-Amino-5-acetyl thiophenol Imine Schiff Base Intermediate Start->Imine -H2O (Condensation) Aldehyde Aryl Aldehyde Aldehyde->Imine Cyclized Benzothiazoline (Non-aromatic) Imine->Cyclized Intramolecular S-Attack Product 2-Aryl-5-acetyl benzothiazole Cyclized->Product Oxidation (-2H) Ox1 Air/O2 (Glycerol) Ox1->Cyclized Ox2 DMSO/I2 Ox2->Cyclized

Figure 1: Mechanistic pathway for the oxidative cyclization of 2-aminothiophenols with aldehydes.

Detailed Experimental Protocols

Pre-requisite: Preparation of Starting Material

Note: 2-Amino-5-acetylthiophenol is unstable and prone to oxidation. It is best generated fresh via hydrolysis of 6-acetylbenzo[d]thiazol-2(3H)-one.

  • Reflux 6-acetylbenzo[d]thiazol-2(3H)-one (1.0 eq) in 50% KOH (10 eq) for 3 hours under Argon.

  • Neutralize with AcOH to pH 6.

  • Filter the yellow precipitate (2-amino-5-acetylthiophenol) and use immediately in Protocol A or B.

Protocol A: Green Synthesis in Glycerol (Catalyst-Free)

Rationale: Glycerol acts as a sustainable solvent and promotes the reaction via hydrogen bonding, stabilizing the transition state. This method avoids toxic transition metals.

Reagents:

  • 2-Amino-5-acetylthiophenol (1.0 mmol)

  • Aryl Aldehyde (1.1 mmol)

  • Glycerol (5 mL)

Step-by-Step:

  • Charge: In a 25 mL round-bottom flask, suspend the thiol and aldehyde in glycerol.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The high viscosity of glycerol requires efficient magnetic stirring (600 rpm).

  • Monitor: Track by TLC (Hexane:EtOAc 7:3). Reaction typically completes in 2–4 hours .

    • Note: The 5-acetyl group is electron-withdrawing, potentially slowing the nucleophilic attack compared to unsubstituted thiophenols. If sluggish, increase Temp to 110°C.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation: The product will precipitate. Filter, wash with water (3 x 10 mL) to remove glycerol, and dry.

  • Purification: Recrystallize from hot ethanol if necessary.

Validation Criteria:

  • Yield: >85%

  • Purity: >98% (HPLC)

Protocol B: DMSO/Iodine Mediated Oxidative Cyclization

Rationale: DMSO serves as both solvent and oxidant (Swern-type activation), while catalytic Iodine facilitates the oxidative dehydrogenation of the benzothiazoline intermediate.

Reagents:

  • 2-Amino-5-acetylthiophenol (1.0 mmol)

  • Aryl Aldehyde (1.0 mmol)

  • Iodine (5 mol%, 0.05 mmol)

  • DMSO (3 mL)

Step-by-Step:

  • Charge: Dissolve thiol and aldehyde in DMSO in a screw-cap vial.

  • Catalyst Addition: Add Iodine crystals.

  • Reaction: Heat to 80°C in an open vessel (or with an air balloon) to allow oxygen participation.

  • Duration: Stir for 1–2 hours . The color changes from dark violet (Iodine) to pale yellow/brown upon completion.

  • Quench: Add aqueous Na2S2O3 (10%, 5 mL) to quench residual iodine.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol C: One-Pot Reductive Cyclization (From Nitro Precursor)

Rationale: Avoids handling the unstable free thiol. Starts from the stable 4-chloro-3-nitroacetophenone .

Reagents:

  • 4-Chloro-3-nitroacetophenone (1.0 mmol)

  • Na2S[1]·9H2O (3.0 mmol) or S8/NaOH

  • Aryl Aldehyde (1.2 mmol)

  • DMF (5 mL)

Step-by-Step:

  • Thiol Generation: Dissolve 4-chloro-3-nitroacetophenone in DMF. Add Na2S·9H2O. Stir at 60°C for 1 hour .

    • Observation: Solution turns deep red/orange (formation of thiolate/amine via Zinin reduction/nucleophilic substitution).

  • Condensation: Add the Aryl Aldehyde directly to the pot.

  • Cyclization: Raise temperature to 120°C and stir for 4–6 hours. Air bubbling or addition of Na2S2O5 may assist oxidation.

  • Work-up: Pour into crushed ice/HCl mixture. Filter the precipitate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Stoichiometry 1:1 to 1:1.2 (Thiol:Aldehyde)Excess aldehyde complicates purification; Excess thiol leads to disulfide dimer byproducts.
Temperature 80–110°C<80°C: Incomplete oxidation (stuck at benzothiazoline). >120°C: Degradation of acetyl group.
Atmosphere Aerobic (Open/Air balloon)Anaerobic conditions inhibit the final oxidation step (H-abstraction).
pH (Protocol C) Slightly AlkalineAcidic conditions protonate the thiol, reducing nucleophilicity.

Characterization Data (Reference Standards)

Target Molecule: 2-(4-Methoxyphenyl)-5-acetylbenzothiazole

  • Physical State: Pale yellow solid.[2]

  • IR (KBr): 1675 cm⁻¹ (C=O, ketone), 1590 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.55 (d, J=1.5 Hz, 1H, H-4 benzothiazole) – Deshielded by C5-acetyl.

    • δ 8.25 (d, J=8.5 Hz, 1H, H-7 benzothiazole).

    • δ 8.10 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe).

    • δ 7.95 (dd, J=8.5, 1.5 Hz, 1H, H-6 benzothiazole).

    • δ 7.15 (d, J=8.8 Hz, 2H, Ar-H meta to OMe).

    • δ 3.85 (s, 3H, OCH₃).

    • δ 2.65 (s, 3H, COCH₃).

Workflow Decision Matrix

Workflow Start Select Starting Material IsThiolAvailable Is 2-Amino-5-acetyl thiophenol available? Start->IsThiolAvailable NitroRoute Use 4-Chloro-3-nitro acetophenone IsThiolAvailable->NitroRoute No SelectSolvent Select Solvent/Condition IsThiolAvailable->SelectSolvent Yes ProtocolC Protocol C: Reductive Cyclization (Na2S/DMF) NitroRoute->ProtocolC GreenReq Green Chemistry Required? SelectSolvent->GreenReq ProtocolA Protocol A: Glycerol (90°C) Catalyst-Free GreenReq->ProtocolA Yes ProtocolB Protocol B: DMSO/I2 (80°C) High Throughput GreenReq->ProtocolB No

Figure 2: Decision matrix for selecting the optimal synthetic route based on precursor availability and environmental constraints.

References

  • Green Synthesis in Glycerol: Sadek, K. U., et al. (2012).[3][4] "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature." Molecules, 17(5), 6011-6019. Link

  • DMSO/Air Oxidation: Hu, R., et al. (2016).[5] "Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System." Synlett, 27(09), 1387-1390. Link

  • General Benzothiazole Review: Gupta, A., et al. (2022). "Recent Advances in the Synthesis of Benzothiazole Derivatives." Arkivoc, 2022(1). Link

  • Precursor Hydrolysis Strategy: Caleta, I., et al. (2009). "Synthesis and biological activity of some new 2-phenylbenzothiazole derivatives." Journal of Heterocyclic Chemistry, 46(1). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Phenyl-5-acetylbenzothiazole synthesis

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-5-acetylbenzothiazole Welcome to the Technical Support Center for benzothiazole derivative synthesis. The construction of 2-phenyl-5-acetylbenzothiazole via...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-5-acetylbenzothiazole

Welcome to the Technical Support Center for benzothiazole derivative synthesis. The construction of 2-phenyl-5-acetylbenzothiazole via the condensation of 2-amino-4-acetylthiophenol with benzaldehyde is a fundamental yet nuanced transformation. This guide provides researchers, scientists, and drug development professionals with mechanistic troubleshooting, self-validating protocols, and optimization data to maximize reaction yields.

Mechanistic Workflow

To troubleshoot effectively, one must first understand the reaction sequence: condensation, intramolecular cyclization, and oxidative aromatization.

G A 2-Amino-4-acetylthiophenol + Benzaldehyde B Schiff Base Formation (Condensation) A->B -H2O C Thiazoline Intermediate (Intramolecular Cyclization) B->C Nucleophilic Attack (S to C) D Oxidative Aromatization (I2 or H2O2/HCl) C->D -2e-, -2H+ E 2-Phenyl-5-acetylbenzothiazole (Target Product) D->E Aromatization

Figure 1: Mechanistic pathway for the synthesis of 2-Phenyl-5-acetylbenzothiazole.

Section 1: Reaction Optimization & Troubleshooting FAQs

Q1: Why is my overall yield consistently below 40%, accompanied by a highly non-polar byproduct on my TLC plate? Causality & Solution: The low yield is likely due to the premature oxidative dimerization of your starting material. 2-Aminothiophenols are highly susceptible to oxidation in the presence of atmospheric oxygen, forming bis(o-aminophenyl) disulfides before they can react with the benzaldehyde[1]. Troubleshooting Step: Degas your solvents with nitrogen or argon prior to the reaction. Alternatively, adopt a sequential addition strategy: allow the 2-amino-4-acetylthiophenol and benzaldehyde to stir for 15 minutes to form the Schiff base before introducing your oxidant (e.g., Iodine or H₂O₂)[2].

Q2: My reaction stalls at the intermediate stage. How do I drive the final aromatization? Causality & Solution: The initial condensation and intramolecular cyclization yield a benzothiazoline intermediate. This intermediate lacks aromatic stability and requires an oxidative driving force (the removal of 2H⁺ and 2e⁻) to form the benzothiazole core[3]. Troubleshooting Step: If the reaction stalls, your oxidative system is insufficient. Transition to an Iodine-promoted system (50 mol% I₂ in DMF at 100 °C)[2] or a catalyzed H₂O₂/HCl system[3]. Iodine is an exceptionally mild and effective oxidant that drives this specific aromatization without cleaving or over-oxidizing the sensitive 5-acetyl moiety[2].

Q3: Does the presence of the 5-acetyl group impact the reaction kinetics compared to standard 2-phenylbenzothiazole synthesis? Causality & Solution: Yes, significantly. In the starting material (2-amino-4-acetylthiophenol), the acetyl group is positioned para to the thiol group. Because the acetyl group is a strong electron-withdrawing group (EWG), it pulls electron density away from the sulfur atom via resonance. This drastically reduces the nucleophilicity of the sulfur, slowing down the intramolecular attack on the imine carbon (Step B to C in Figure 1). Troubleshooting Step: To overcome this high activation energy barrier, you must increase the electrophilicity of the imine or provide sufficient thermal energy. Utilizing a polar aprotic solvent like DMF at elevated temperatures (100 °C) compensates for the poor nucleophilicity of the sulfur, ensuring complete cyclization[2].

Section 2: Self-Validating Experimental Protocol

This protocol utilizes an Iodine-promoted oxidative condensation.

Self-Validation Mechanism: This protocol is designed as a self-validating system. Molecular iodine (I₂) serves a dual purpose: it acts as the primary oxidant and as an internal colorimetric indicator. The initial reaction mixture is deep brown. As the oxidative aromatization proceeds, I₂ is consumed and reduced to colorless iodide (I⁻). The visual transition of the reaction mixture from dark brown to pale yellow confirms the completion of the cyclization and aromatization sequence, minimizing the need for constant TLC sampling[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-acetylthiophenol (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Solvation: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Flush the headspace with nitrogen gas to prevent premature disulfide formation[1].

  • Pre-Condensation: Stir the mixture at room temperature for 15 minutes. This allows the formation of the Schiff base intermediate prior to the introduction of the oxidant.

  • Oxidation Initiation: Add molecular Iodine (127 mg, 0.5 mmol, 50 mol%) to the flask. The solution will immediately turn a deep, opaque brown[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath.

  • Validation & Monitoring: Maintain heating for 1.5 to 2 hours. Observe the color of the solution. Once the deep brown color completely fades to a pale yellow/orange, the aromatization is complete[2].

  • Quenching: Cool the flask to room temperature. Add 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 5 minutes to neutralize any unreacted trace iodine.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane) to isolate the pure 2-phenyl-5-acetylbenzothiazole.

Section 3: Optimization Data Summary

The following table summarizes the quantitative data for various optimization parameters tested during the development of this synthesis.

EntryCatalyst / OxidantSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NoneEthanol8012< 20%Stalls at Schiff base; insufficient oxidative drive.
2H₂O₂ / HCl (3:1)Ethanol25282%Good yield, but requires careful pH control during workup[3].
3I₂ (10 mol%)DMF100455%Incomplete aromatization; sub-stoichiometric oxidant limits turnover[2].
4I₂ (50 mol%)DMF1001.589% Optimal condition; rapid cyclization driven by thermal and oxidative energy [2].
5I₂ (50 mol%)Methanol65460%Lower temperature and protic solvent hinder the nucleophilic attack[2].

References

Sources

Optimization

Technical Support Center: Benzothiazole Acylation Regioselectivity

Status: Online 🟢 | Tier: Level 3 Advanced Support | Topic: Regioselectivity in Acylation Welcome to the Benzothiazole Functionalization Helpdesk User Profile: Medicinal Chemists, Process Chemists, and Academic Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Tier: Level 3 Advanced Support | Topic: Regioselectivity in Acylation

Welcome to the Benzothiazole Functionalization Helpdesk

User Profile: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: Resolve regioselectivity conflicts between the thiazole ring (C2), the benzene ring (C4-C7), and the nitrogen center (N3) during acylation reactions.

Benzothiazole is a "schizophrenic" substrate: it possesses an electron-deficient thiazole ring (susceptible to nucleophilic attack or radical addition) and a fused benzene ring that is deactivated but capable of Electrophilic Aromatic Substitution (EAS) under forcing conditions.

Quick Diagnostic: Where do you want the Acyl group?

Before proceeding, identify your target position using the standard numbering scheme:

  • Position 2 (C2): Between S and N. The most acidic and electron-deficient site.

  • Position 3 (N3): The basic nitrogen. Site of salt formation (quaternization).

  • Positions 4-7 (Benzene Ring): The carbocyclic backbone.

    • C4/C7: Ortho to the heteroatoms.[1][2][3]

    • C5/C6: Meta/Para to the heteroatoms.

TICKET #101: "I need to acylate C2, but I'm getting complex mixtures or N-acylation."

Diagnosis: You are likely attempting a classical electrophilic acylation (Friedel-Crafts) or a base-mediated deprotonation without stabilizing the intermediate. C2 is electron-deficient; it rejects electrophiles but welcomes radicals and nucleophiles.

Solution A: The Radical Pathway (Minisci Acylation)

This is the gold standard for C2-acylation of unsubstituted benzothiazoles. The reaction proceeds via the addition of a nucleophilic acyl radical to the electron-deficient C2 position.

  • Mechanism: Homolytic aromatic substitution.

  • Key Reagents: Aldehydes (with peroxide),

    
    -keto acids (with Ag/persulfate), or carboxylic acids.
    
  • Regioselectivity: >99% C2 exclusive. The radical is electrophilic? No, acyl radicals are nucleophilic in character relative to the electron-deficient heterocycle.

Protocol (Silver-Catalyzed Decarboxylative Acylation):

  • Substrate: Benzothiazole (1.0 equiv).

  • Radical Source:

    
    -Keto acid (2.0 equiv) or Carboxylic acid + oxidant.
    
  • Catalyst: AgNO

    
     (10-20 mol%).
    
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv).
  • Solvent: DCM/H

    
    O biphasic system or CH
    
    
    
    CN/H
    
    
    O.
  • Conditions: 60-80°C for 4-12 h.

Troubleshooting Tip: If the reaction stalls, add trifluoroacetic acid (TFA). Protonation of N3 activates the ring towards radical attack by lowering the LUMO energy.

Solution B: The Lithiation Pathway (C2-Anion)

If you require an acyl group derived from an ester or Weinreb amide.

  • Risk: The C2-lithio species is unstable above -50°C (Ring opening to isocyano-thiolates).

  • Protocol:

    • Dissolve benzothiazole in dry THF under Argon.

    • Cool to -78°C (Critical).

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Add electrophile (e.g., N-methoxy-N-methylbenzamide) rapidly.

    • Quench at low temperature.

TICKET #102: "I want to acylate the Benzene Ring (C4-C7), but the reaction fails or goes to C6."

Diagnosis: The benzothiazole scaffold is deactivated. Standard Friedel-Crafts acylation (RCOCl + AlCl


) often fails on unsubstituted benzothiazoles because the Lewis acid coordinates to N3, further deactivating the ring and killing the catalyst.
The Rules of Engagement for Benzene Ring Acylation:
  • Unsubstituted Benzothiazole: Direct FC acylation is nearly impossible without harsh conditions, which lead to degradation.

  • Activated Benzothiazole (e.g., 6-MeO): EAS becomes feasible.

    • Regioselectivity: Directed to C7 (ortho to S, para to OMe) or C5 depending on sterics.

  • Transition Metal C-H Activation (The Modern Solution):

    • C7-Selectivity: Iridium or Rhodium catalysis often targets C7 due to the "chelation effect" or steric steering away from the N-lone pair.

    • C4-Selectivity: Difficult due to repulsion from the N3 lone pair. Requires specific directing groups.

Recommended Protocol: Ru(II)-Catalyzed C-H Acylation (C7/Ortho targeting) Utilize the nitrogen (N3) as a directing group if possible, or rely on inherent steric control.

  • Catalyst: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (5 mol%).[2][4]
  • Additive: AgSbF

    
     (20 mol%) to generate the active cationic Ru species.
    
  • Acyl Source:

    
    -oxocarboxylic acids or acyl azides.
    
  • Selectivity: Favors positions sterically accessible or directed by N3 (often C7 if C2 is blocked, or ortho-functionalization if 2-arylbenzothiazole is the substrate).

TICKET #103: "I am getting N-Acylated products (Salts)."

Diagnosis: You are using highly reactive acyl chlorides (e.g., acetyl chloride) in neutral solvents without a scavenger or at low temperatures.

  • Chemistry: The N3 lone pair is the best nucleophile in the ground state. Attack here forms N-acylbenzothiazolium salts.

  • Fix: These salts are often reversible intermediates.

    • To avoid: Use sterically hindered bases or switch to radical conditions (Ticket #101).

    • To utilize: These salts can be ring-opened with nucleophiles to form 2-functionalized aminothiophenols.

Visual Troubleshooting Guide

The following decision matrix helps you select the correct methodology based on your target regiocenter.

Benzothiazole_Acylation Start Target Position? C2 Position C2 (Thiazole Ring) Start->C2 Benzene Benzene Ring (C4, C5, C6, C7) Start->Benzene Minisci Radical (Minisci) Conditions C2->Minisci Standard Lithiation Lithiation (n-BuLi, -78°C) C2->Lithiation Specific Electrophiles Activated Is Ring Activated? (e.g., -OMe, -NH2) Benzene->Activated Minisci_Detail Use: Aldehydes/Peroxides or a-Keto Acids/Ag+ (High Tolerance) Minisci->Minisci_Detail Lithio_Detail Use: Weinreb Amides (Strict Temp Control) Lithiation->Lithio_Detail Yes_Act Friedel-Crafts Possible Activated->Yes_Act Yes No_Act Unsubstituted Scaffold Activated->No_Act No FC_Detail Target: C6 or C7 (Directing Group Dependent) Yes_Act->FC_Detail CH_Act Transition Metal C-H Activation No_Act->CH_Act CH_Detail Use: Ir/Ru Catalysts Target: C7 (Steric/Coordination) CH_Act->CH_Detail

Caption: Decision matrix for selecting acylation conditions based on the desired regiochemical outcome.

Comparative Data: C2-Acylation Methods
FeatureMinisci (Radical)Lithiation (Anionic)Transition Metal (C-H)
Regioselectivity Exclusive C2 Exclusive C2 Mostly C2 (Ligand dependent)
Functional Group Tolerance High (Acids, esters, halides ok)Low (No ketones, aldehydes, nitro)Moderate
Temperature 60-80°C-78°C (Strict)100-140°C
Reagents Cheap (AgNO

, Persulfate)
Sensitive (n-BuLi)Expensive (Pd, Rh, ligands)
Scalability High (Gram scale easy)Moderate (Cooling costs)Moderate
References
  • Minisci Acylation Mechanism & Scope : RSC Advances, 2021. "Visible light-induced acylation of N-heterocycles using benzoyl hydrazides as an efficient acyl source."

  • Transition Metal C-H Activation : ACS Omega, 2021. "Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide." (Note: Discusses directing group logic applicable to acylation).

  • Lithiation Protocols : Journal of Organic Chemistry, 2021.[5] "Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides."

  • General Benzothiazole Synthesis : Organic Chemistry Portal. "Benzothiazole synthesis and functionalization."

  • C7-Arylation/Functionalization : ResearchGate/Diva, 2024. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization." (Parallel chemistry for fused sulfur-nitrogen heterocycles).

Sources

Troubleshooting

Purification methods for 2-Phenyl-5-acetylbenzothiazole (recrystallization)

Technical Support Center: Benzothiazole Purification & Crystallization Subject: Optimization of Recrystallization for 2-Phenyl-5-acetylbenzothiazole Ticket ID: BZT-PUR-05AC Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazole Purification & Crystallization Subject: Optimization of Recrystallization for 2-Phenyl-5-acetylbenzothiazole Ticket ID: BZT-PUR-05AC Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Overview

Welcome to the technical support hub for benzothiazole derivatives. You are working with 2-Phenyl-5-acetylbenzothiazole , a molecule that presents a specific purification challenge: it balances a lipophilic 2-phenylbenzothiazole core with a polar, hydrogen-bond-accepting 5-acetyl motif.[1][2][3]

Common issues with this scaffold include "oiling out" (liquid-liquid phase separation) and persistent yellow/orange discoloration due to oxidative byproducts or trapped sulfur contaminants from synthesis.[1][2]

This guide provides a self-validating protocol designed to maximize crystal habit quality and purity.

Module 1: Solvent Selection Strategy

Q: Which solvent system should I use? My crude product is a sticky solid.

A: For the 5-acetyl derivative, standard non-polar solvents (Hexane) often fail to dissolve the compound, while high-polarity solvents (DMSO/DMF) hold it too tightly, preventing crystallization.[1][2][3]

Recommendation: The "Gold Standard" for this class is Ethanol (EtOH) or an Ethanol/Water gradient.[2] The acetyl group increases the melting point and polarity compared to the parent 2-phenylbenzothiazole (mp 111–113°C), making Ethanol (bp 78°C) an ideal solvent to achieve a high solubility differential between hot and cold states.[2][3]

Solvent Performance Matrix
Solvent SystemSuitabilityMechanism of ActionRisk Factor
Ethanol (95-100%) High Ideal polarity match for the acetyl-benzothiazole core.[1][2][3]Moderate yield loss if cooled too fast.[1][2]
Ethanol : Water (9:1) High Water acts as an anti-solvent to force precipitation.[1][2]High risk of oiling out if water is added too quickly.[2]
Ethyl Acetate MediumGood for initial dissolution, but solubility is often too high at RT.[3]Low recovery yield (requires evaporation).[1][2]
Toluene LowGood for very lipophilic analogs, but poor for acetyl derivatives.[3]Product may not crystallize; hard to remove solvent traces.[1][2]
DMF/DMSO Avoid Boiling point is too high; compound too soluble.[1][2]extremely difficult to dry.[1][2]

Module 2: The Optimized Protocol (SOP)

Q: I have the solvent, but the purity isn't improving. What is the precise workflow?

A: Purity failures in benzothiazoles often stem from microscopic sulfur contaminants or oligomers that act as "poison" seeds.[1][2] You must perform a Hot Filtration step.[1][2][4]

Step-by-Step Methodology
  • Saturation: Place crude 2-Phenyl-5-acetylbenzothiazole in an Erlenmeyer flask. Add boiling Ethanol slowly.

    • Critical: Use 10-15% excess solvent than the minimum required to dissolve.[1][2] This prevents premature crystallization during filtration.[1][2]

  • De-colorization (Optional): If the solution is dark brown/red, add Activated Charcoal (1-2% w/w).[1][2][3]

    • Warning: Do not add charcoal to a boiling solution; it will boil over.[2] Cool slightly, add charcoal, then reheat.

  • Hot Filtration (The "Purity Gate"):

    • Pre-heat a glass funnel and fluted filter paper with boiling ethanol.

    • Filter the hot mixture rapidly to remove charcoal, dust, and elemental sulfur (common impurity in benzothiazole synthesis).[3]

  • Controlled Cooling:

    • Allow the filtrate to cool to Room Temperature (RT) undisturbed.

    • Do not plunge immediately into ice.[1][2] Rapid cooling traps impurities in the lattice.[2]

    • Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter crystals via vacuum (Buchner funnel). Wash with cold (-20°C) Ethanol.[1][2]

Module 3: Troubleshooting Logic (Interactive)

Q: My product is "oiling out" (forming droplets instead of crystals). How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[2][4][5][6] This is thermodynamically favorable when the solution temperature is above the solvent's boiling point but the compound is supersaturated and impure.[2]

The Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface.[1][2][7] If using EtOH/Water, add less water.[3]

Visual Troubleshooting Guide

Troubleshooting Figure 1: Decision Matrix for Oiling Out Phenomena Start Issue: Product Oiling Out CheckTemp Is solution temp > Solvent BP? Start->CheckTemp CheckImpurity Is Crude Purity < 80%? CheckTemp->CheckImpurity No (Phase Sep) Action1 Switch to Higher BP Solvent (e.g., 1-Propanol) CheckTemp->Action1 Yes (Melted) Action2 Re-heat & Add Seed Crystal at Cloud Point CheckImpurity->Action2 No (Supersaturation) Action3 Perform Trituration first (Wash with cold Hexane) CheckImpurity->Action3 Yes (Too Impure)

Module 4: Validation & Characterization

Q: How do I confirm the purification worked?

A: Visual inspection is insufficient. Benzothiazoles can form amorphous solids that look like crystals.[1][2]

  • Melting Point (MP):

    • The 5-acetyl derivative should have a sharp MP range (< 2°C variation).[1][2]

    • Note: If the range is broad (e.g., 115–125°C), you likely have trapped solvent or an isomer mix.[3] Dry the sample under high vacuum (50°C, 4 hours).

  • 1H-NMR Diagnostics:

    • Check the Acetyl Methyl Group : Look for a sharp singlet around

      
       2.6–2.7 ppm.[2]
      
    • Check the Aromatic Region : The 2-phenyl group protons and the benzothiazole core protons should integrate perfectly.[1][2] Extra peaks in the aromatic region usually indicate unreacted benzaldehyde or disulfide byproducts.[2]

References

  • General Synthesis & Purification of 2-Arylbenzothiazoles

    • Title: Green Synthesis of 2-Substituted Benzothiazole Derivatives.[1][2][3][8][9][10]

    • Relevance: Establishes Ethanol as the primary recrystallization solvent for this class of compounds.
    • Source: Mohammadi Ziarani, G., et al. (2015).[2][3][8] ResearchGate.[1][2]

  • Troubleshooting Oiling Out

    • Title: Oiling Out in Crystallization - Mechanisms and Solutions.[1][2][6]

    • Relevance: Provides the thermodynamic basis for the "Oiling Out" troubleshooting module.
    • Source: Mettler Toledo Technical Guides.[1][2]

  • Solubility Data (Analogous Compounds)

    • Title: 2-Phenylbenzothiazole Properties and Solubility.[1][2][3]

    • Relevance: Confirms the melting point baseline (111-113°C)
    • Source: Sigma-Aldrich / Merck.[1][2]

Sources

Optimization

Solubility challenges of 2-Phenyl-5-acetylbenzothiazole in DMSO

Technical Support Center: 2-Phenyl-5-acetylbenzothiazole Solubility Guide Executive Summary & Compound Profile Compound: 2-Phenyl-5-acetylbenzothiazole Chemical Class: 2-Arylbenzothiazoles Primary Application: Pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenyl-5-acetylbenzothiazole Solubility Guide

Executive Summary & Compound Profile

Compound: 2-Phenyl-5-acetylbenzothiazole Chemical Class: 2-Arylbenzothiazoles Primary Application: Pharmacophore in antitumor/antimicrobial research; fluorescent probe development. Physicochemical Challenge: This molecule exhibits a "brick-dust" characteristic common to planar aromatic systems. The 2-phenyl ring creates an extended conjugated


-system with the benzothiazole core, leading to strong intermolecular 

-

stacking interactions in the solid state. While the 5-acetyl group adds a hydrogen bond acceptor site, it does not sufficiently offset the lipophilicity of the diaryl scaffold, leading to high crystal lattice energy and poor aqueous solubility.

Solubility Snapshot:

Solvent Solubility Rating Typical Limit (25°C) Notes
DMSO High 20–50 mM Preferred stock solvent.
Ethanol Moderate 5–10 mM Requires warming; often precipitates upon cooling.

| Water/PBS | Negligible | < 10


M | Immediate precipitation ("crash-out") upon dilution. |

Master Dissolution Protocol (DMSO Stock)

Standard Operating Procedure (SOP) for preparing a 10 mM Stock Solution.

The "Dry-Wet-Warm" Method Rational: To overcome the high lattice energy of the crystal without degrading the acetyl group.

  • Weighing: Weigh the target mass of 2-Phenyl-5-acetylbenzothiazole into a glass vial (avoid polystyrene; DMSO etches it).

  • Anhydrous Solvent: Add high-purity (>99.9%) Anhydrous DMSO .

    • Critical: Water content in DMSO >0.1% acts as an anti-solvent for this compound, initiating micro-nucleation.

  • Vortex & Sonicate:

    • Vortex vigorously for 30 seconds.

    • If solid remains, sonicate in a water bath at 40°C for 5–10 minutes.

    • Why 40°C? This temperature disrupts

      
      -stacking without risking thermal degradation of the acetyl moiety.
      
  • Visual Inspection: Hold the vial against a light source. The solution should be strictly clear. Any "haze" or Tyndall effect indicates undissolved micro-crystals that will seed precipitation later.

Troubleshooting Guide: The "Crash-Out" Phenomenon

The most frequent user complaint is precipitation when the DMSO stock is diluted into aqueous media (cell culture media, buffers).

Scenario A: Immediate Cloudiness upon Dilution

Diagnosis: Rapid solvent exchange. When DMSO enters water, it hydrates exothermically, leaving the hydrophobic compound "stranded" and forcing it to aggregate. Solution: The "Intermediate Dilution" Step.

  • Incorrect: Pipetting 1

    
    L stock directly into 1 mL water.
    
  • Correct:

    • Dilute the 10 mM DMSO stock 1:10 into PEG-400 or Ethanol (intermediate solvent).

    • Add this intermediate mix dropwise to the vortexing aqueous buffer.

    • Mechanism:[1][2][3][4] PEG-400 acts as a surfactant-like cosolvent, coating the hydrophobic molecules and preventing immediate aggregation [1].

Scenario B: Precipitation after 24 Hours (Crystal Growth)

Diagnosis: Ostwald Ripening. Small, invisible aggregates formed initially slowly merge into larger, visible crystals. Solution: Surfactant Stabilization.[2]

  • Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your aqueous assay buffer before adding the compound.

  • Mechanism:[1][2][3][4] Surfactants lower the surface tension and provide steric hindrance, stabilizing the colloidal suspension of the compound [2].

Decision Tree: Optimization Workflow

The following diagram outlines the logical flow for troubleshooting solubility based on your specific application requirements.

SolubilityWorkflow Start Start: 2-Phenyl-5-acetylbenzothiazole Solid Powder SolventChoice Choose Solvent System Start->SolventChoice DMSO_Stock Dissolve in Anhydrous DMSO (Target: 10-50 mM) SolventChoice->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate @ 40°C Vortex 30s Check_Clear->Sonicate No (Cloudy) Dilution Dilute into Assay Buffer (Aqueous) Check_Clear->Dilution Yes Sonicate->Check_Clear Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Assay Precipitation->Success No Cosolvent Add Cosolvent: PEG-400 or Ethanol (1:10) Precipitation->Cosolvent Yes (Immediate) Surfactant Add Surfactant to Buffer: 0.05% Tween-80 Precipitation->Surfactant Yes (Over time) Cosolvent->Dilution Surfactant->Dilution

Figure 1: Step-by-step solubility optimization workflow for benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce "crashing out" of the compound as the DMSO crystallizes first, pushing the solute into a hyper-concentrated remaining liquid phase before it also freezes.

  • Best Practice: Aliquot the stock into single-use vials to avoid freeze-thaw cycles. If precipitation occurs upon thawing, warm to 37°C and vortex before use [3].

Q2: My compound turned yellow in DMSO. Is it degraded? A: Not necessarily. 2-Arylbenzothiazoles are often photoluminescent and can exhibit solvatochromism (color change based on solvent polarity). However, if the yellowing deepens significantly over weeks, it may indicate oxidation of the acetyl group or the sulfur atom in the thiazole ring. Always store protected from light (amber vials) [4].

Q3: Why does the protocol specify "Anhydrous" DMSO? A: DMSO is hygroscopic (absorbs water from air). Even 1-2% water accumulation can drastically reduce the solubility of lipophilic benzothiazoles, causing "mystery precipitation" in stocks that were previously clear.

References

  • BenchChem Technical Support. (2025).[2] Overcoming Poor Solubility of Benzothiazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2010). Effect of DMSO on Micellization, Gelation and Drug Release Profile of Poloxamer 407. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). DMSO Solubility and Storage Guidelines for Lipophilic Small Molecules. Retrieved from

  • Cayman Chemical. (2022).[5] Product Information: 2-amino-4-phenyl Thiazole Solubility. Retrieved from

Sources

Troubleshooting

Optimizing condensation conditions for acetyl-aminothiophenols

Welcome to the Technical Support Center for Benzothiazole Synthesis . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical mechanisms and benchtop reality.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical mechanisms and benchtop reality. This guide focuses specifically on optimizing the condensation of 2-aminothiophenols with acetyl-containing compounds (e.g., acetyl chlorides, acetic acid, acetophenones, and


-diketones) to synthesize 2-substituted benzothiazoles—a critical scaffold in drug discovery.

Below, you will find validated protocols, a diagnostic troubleshooting matrix, and empirical data to ensure your syntheses are high-yielding and reproducible.

Module 1: Mechanistic Workflow

To troubleshoot effectively, you must first understand the causality of the reaction. The synthesis is a cascade process: initial nucleophilic attack by the amine (condensation), followed by intramolecular attack by the thiol (cyclization), and concluding with oxidation (aromatization).

G A 2-Aminothiophenol + Acetyl Derivative B Ketimine/Amide Intermediate A->B Condensation (-H2O / -HCl) C Benzothiazolidine (Cyclized) B->C Intramolecular Thiol Attack D 2-Substituted Benzothiazole C->D Aromatization (Oxidation)

Mechanistic workflow of 2-aminothiophenol condensation to form 2-substituted benzothiazoles.

Module 2: Validated Experimental Protocols

Every protocol here is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Microwave-Assisted Solvent-Free Condensation (Green Chemistry)

This method is ideal for direct condensation with carboxylic acids or acid chlorides, utilizing dielectric heating to overcome the activation barrier of sterically hindered acetyls without degrading the thermally sensitive thiol[1].

  • Reagent Preparation: In a microwave-safe vessel, combine 1.2 equivalents of 2-aminothiophenol with 1.0 equivalent of the acetyl derivative (e.g., acetyl chloride or glacial acetic acid).

    • Causality: The slight excess (1.2 eq) of 2-aminothiophenol compensates for minor oxidative loss to the disulfide dimer during handling[2].

  • Thermal Control (For Acid Chlorides): If using acetyl chloride, perform the initial mixing at 0–5 °C.

    • Causality: The reaction between the amine and the acid chloride is highly exothermic; cooling prevents uncontrolled boiling and substrate degradation[2].

  • Irradiation: Irradiate the neat mixture using a multimode microwave synthesizer at 80% power for 2–7 minutes[2],[1].

  • Validation Checkpoint: Spot the crude mixture on a TLC plate (n-hexane/EtOAc 1:1). You should observe complete consumption of the starting material. The final product will have a distinct UV absorbance profile compared to the highly fluorescent intermediate[3].

  • Isolation: Recrystallize the crude product directly from hot ethanol[3].

Protocol B: Brønsted Acid-Catalyzed Condensation in Solvent

This method is optimized for less reactive acetyls, such as


-diketones (e.g., 2,4-pentanedione) or acetophenones.
  • Reaction Setup: Dissolve 2-aminothiophenol (1.0 eq) and the acetyl compound (1.0 eq) in a polar aprotic solvent like DMSO, or ethanol[4].

  • Catalyst Addition: Add 10 mol% of TsOH·H

    
    O or an H
    
    
    
    O
    
    
    /HCl mixture.
    • Causality: Brønsted acids protonate the carbonyl oxygen, drastically increasing its electrophilicity. This is mandatory for the initial amine attack to form the ketimine intermediate[4].

  • Reflux: Heat the mixture to reflux under an inert Argon atmosphere for 1–2 hours.

  • Validation Checkpoint: The formation of the ketimine intermediate is visually indicated by a color shift (often to deep yellow/orange).

  • Aromatization: If using TsOH, ensure an oxidant (like atmospheric O

    
     or a terminal oxidant) is present during the final workup to drive the benzothiazolidine to the fully aromatized benzothiazole[5]. The H
    
    
    
    O
    
    
    /HCl system inherently provides this oxidative driving force[4].

Module 3: Diagnostic Troubleshooting Matrix

Observed IssueMechanistic CauseActionable Solution
High levels of disulfide byproduct 2-aminothiophenol is highly susceptible to aerobic oxidation, rapidly forming bis(2-aminophenyl) disulfide before condensation can occur.Degas all solvents and run the reaction under Argon. Alternatively, add a mild reducing agent like sodium hydrosulfite (Na

S

O

) to the aqueous phase[5].
Reaction stalls at the amide/ketimine intermediate The imine/carbonyl carbon lacks sufficient electrophilicity for the thiol to attack, or there is no oxidative driving force for the final aromatization.Switch to a mild Lewis acid catalyst like molecular iodine (I

) under solvent-free trituration conditions (20–25 min)[5], or introduce an oxidant like H

O

[4].
Poor yields with sterically hindered acetyls Steric clash prevents the required trajectory for the intramolecular thiol attack (benzothiazolidine formation).Abandon conventional reflux. Utilize microwave irradiation to force the thermodynamic product[1], or use solvent-free mechanochemistry (grinding) with Zn(OAc)

nanoparticles[5].

Module 4: Quantitative Optimization Data

Use the following data matrix to select the optimal catalytic system based on your specific acetyl substrate and available laboratory equipment.

Catalyst SystemSolventTemperatureTimeYield RangeKey Advantage / Causality
None (Microwave) Solvent-free80 °C2–7 min82–94%Rapid dielectric heating overcomes activation energy; highly green[2],[1].
H

O

/ HCl
EthanolRoom Temp1 h90–95%Built-in oxidant drives final aromatization step at ambient temperature[4].
TsOH·H

O
DMSOReflux1–2 h80–90%Excellent for activating unreactive

-diketones via protonation[4].
Iodine (I

)
Solvent-freeRoom Temp20–25 min66–98%Mild Lewis acid activation via simple mortar-and-pestle trituration[5].
Zn(OAc)

Solvent-free80 °C30–60 min67–96%Environmentally benign metallic activation; highly scalable[5].

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my direct condensation with acetic acid fail under standard reflux conditions? A: Carboxylic acids are significantly less electrophilic than acid chlorides. Direct condensation requires either a strong dehydrating agent, in situ activation to the acid chloride using thionyl chloride[2], or microwave irradiation to physically drive off the water byproduct and force the equilibrium forward[1].

Q: Can I use


-unsaturated acetyl compounds? 
A:  Yes, but be aware of regioselectivity. An acetic acid-mediated condensation with 

-unsaturated aldehydes/ketones can be performed using oxygen as an oxidant. However, the position of substituents (sterics) on the unsaturated bond will heavily dictate your final yield (often ranging from 34–81%)[5].

Q: How do I definitively monitor the cyclization step versus the initial condensation? A: Do not rely solely on TLC Rf values. Use LC-MS. The initial condensation (imine/amide formation) will show a mass of


 (loss of water) or 

(loss of HCl). The final cyclized and aromatized benzothiazole will show a mass of

or

due to the additional loss of two protons during the oxidation/aromatization step.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.National Institutes of Health (NIH).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).MDPI.
  • A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrobial activities.Journals.co.za.
  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.ResearchGate.

Sources

Optimization

Separating 5-acetyl and 6-acetyl benzothiazole isomers

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of resolving positional isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of resolving positional isomers.

5-acetylbenzothiazole and 6-acetylbenzothiazole are structurally identical in mass, empirical formula, and overall lipophilicity. Because the acetyl group is simply shifted by one carbon along the benzene ring of the benzothiazole core, standard normal-phase silica and traditional reversed-phase C18 chromatography often fail to separate them, resulting in a single, broad co-eluted peak.

This guide provides field-proven, self-validating methodologies to achieve baseline resolution and bulk separation of these isomers by exploiting their subtle electronic and spatial differences.

Separation Strategy Workflow

Before proceeding to the lab bench, use the diagnostic workflow below to determine the most efficient separation strategy based on your required scale and purity.

SeparationWorkflow Start Mixture of 5-Acetyl & 6-Acetyl Benzothiazole Goal Determine Required Scale Start->Goal Analytical Analytical Scale (< 1 mg) Goal->Analytical Prep Preparative Scale (> 10 mg) Goal->Prep GCMS GC-MS or UPLC-PFP (Rapid Identification) Analytical->GCMS HPLC Prep-HPLC (PFP Column) High Purity, Low Yield Prep->HPLC Cryst Fractional Crystallization Bulk Separation, Moderate Purity Prep->Cryst

Workflow for selecting the optimal separation strategy for benzothiazole positional isomers.

Core Troubleshooting Guide & Causality

Issue 1: Co-elution on Standard C18 Columns

  • The Cause: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 5-acetyl and 6-acetyl benzothiazoles have virtually identical logP values, the C18 stationary phase cannot distinguish between the slight spatial repositioning of the acetyl group.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase . PFP columns provide orthogonal selectivity through multiple mechanisms: hydrophobic,

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring interact with the slight differences in the dipole moment caused by the acetyl group's position relative to the electron-withdrawing thiazole nitrogen and sulfur[1].
    

PFPMechanism PFP PFP Stationary Phase Mech1 π-π Interactions (Aromatic Ring) PFP->Mech1 Mech2 Dipole-Dipole (C-F vs Acetyl) PFP->Mech2 Mech3 Shape Selectivity (Steric Alignment) PFP->Mech3 Iso5 5-Acetylbenzothiazole Mech1->Iso5 Iso6 6-Acetylbenzothiazole Mech1->Iso6 Mech2->Iso5 Mech2->Iso6 Mech3->Iso5 Mech3->Iso6

Multimodal interaction mechanisms of PFP columns enabling positional isomer resolution.

Issue 2: Scaling up separation to multi-gram quantities

  • The Cause: While Prep-HPLC with a PFP column will give you >99% purity, scaling it to 5+ grams is solvent-intensive, time-consuming, and expensive.

  • The Solution: Utilize Fractional Crystallization . Positional isomers often exhibit different crystal packing arrangements (e.g., herringbone vs. bricklayer packing) due to altered intermolecular hydrogen bonding and

    
     stacking[2]. By exploiting differential solubility in cold ethanol, you can bulk-enrich one isomer before a final polish via HPLC.
    

Quantitative Data: Separation Method Comparison

Separation MethodOptimal ScaleResolution (

)
Primary Separation MechanismCost / Effort
Standard C18 HPLC Analytical / Prep< 0.8 (Co-elution)Hydrophobic (Dispersive)Low
PFP HPLC Analytical / Prep> 2.0 (Baseline)Dipole,

, Steric
High
GC-MS (Capillary) Analytical (<1 mg)> 2.5Boiling point, PolarityMedium
Fractional Crystallization Bulk (>1 g)N/A (Yields ~80-90% purity)Crystal packing latticeLow

Experimental Protocols

Protocol A: Analytical & Preparative HPLC using a PFP Column

This protocol utilizes a self-validating system to ensure baseline resolution before committing precious sample volume.

  • Column Selection: Install a PFP column (e.g., Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP)[1][3].

    • Analytical: 4.6 x 250 mm, 5 µm.

    • Preparative: 21.2 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid. (Causality: Formic acid enhances peak shape by suppressing residual silanol ionization on the silica backbone).

    • Solvent B: HPLC-grade Methanol. (Causality: Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -electron rich and competes with the stationary phase for 
      
      
      
      interactions, dampening the column's unique selectivity).
  • Self-Validation Step: Inject a 1:1 mixed standard of the isomers. Run a linear gradient from 40% B to 70% B over 20 minutes.

    • Check: If resolution (

      
      ) is < 1.5, decrease the gradient slope (e.g., 40% to 60% B) to increase interaction time with the fluorinated phase. Do not proceed to the sample until 
      
      
      
      .
  • Elution & Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the benzothiazole chromophore).

  • Fraction Validation: Analyze collected fractions via LC-MS. Both will show an

    
     corresponding to 
    
    
    
    , but the retention times must strictly match the isolated standards established in Step 3.
Protocol B: Fractional Crystallization (Bulk Scale)

Use this protocol to enrich gram-scale mixtures before HPLC polishing.

  • Dissolution: Dissolve 5 g of the isomeric mixture in a minimal amount of boiling ethanol (approx. 20-30 mL) in a round-bottom flask.

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 4 hours.

    • (Causality: Slow cooling provides the activation energy necessary to form a pure thermodynamic crystal lattice, preventing the kinetic co-precipitation of the unwanted isomer).

  • Chilling: Transfer the flask to a refrigerator (4°C) for 12 hours to maximize precipitation.

  • Filtration: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove surface impurities.

  • Self-Validation Step: Analyze both the isolated crystals and the mother liquor using Protocol A. The crystals will be enriched in the less soluble isomer, while the mother liquor retains the more soluble isomer. If the crystal purity is < 95%, perform a second recrystallization cycle using the same solvent ratio.

Frequently Asked Questions (FAQs)

Q: Normal phase silica TLC shows a "figure-eight" (overlapping) spot. Will a longer column help resolve them? A: No. The retention factors (


) of 5-acetyl and 6-acetyl benzothiazole on unmodified silica are nearly identical because their hydrogen-bonding capacities to the silica's silanol groups are indistinguishable. Increasing column length will only increase band broadening (diffusion) without improving selectivity (

). You must change the stationary phase chemistry entirely (e.g., to PFP).

Q: Can I use chemical derivatization to separate them? A: It is possible but generally inefficient. You could theoretically form hydrazones or oximes from the acetyl groups. Because the 5- and 6- positions have slightly different steric hindrances, the derivatization kinetics might differ, or the resulting derivatives might have vastly different solubilities. However, the additional synthetic steps (derivatization, separation, and subsequent hydrolysis back to the ketone) result in severe yield losses. PFP chromatography is much more efficient.

Q: Why does my GC-MS separate them easily, but my LC-MS struggles? A: Gas Chromatography separates based on boiling point and volatility in the gas phase, interacting with a highly viscous liquid stationary phase (like 5% phenyl polysiloxane). Even a fraction of a degree difference in boiling point between the 5- and 6- isomers can be resolved over a 30-meter capillary column. LC relies on liquid-solid partitioning, where the massive solvent shell surrounding the molecules masks these tiny differences unless a highly specific shape-selective phase (like PFP) is used.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies[Link]

  • Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties ACS Omega[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction Phenomenex[Link]

Sources

Troubleshooting

Technical Support Center: Benzothiazole Synthesis Optimization

Topic: Preventing Side Reactions During Benzothiazole Ring Closure Audience: Researchers, Medicinal Chemists, and Process Development Scientists Introduction: The "Hidden" Divergence in Benzothiazole Synthesis As Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions During Benzothiazole Ring Closure Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The "Hidden" Divergence in Benzothiazole Synthesis

As Senior Application Scientists, we often see benzothiazole synthesis treated as a trivial condensation. However, the thermodynamic sink of the aromatic benzothiazole ring is often competed against by kinetically favored side reactions—specifically oxidative dimerization and incomplete dehydrogenation.

This guide moves beyond standard textbook protocols to address the why and how of failure modes. We focus on the two dominant synthetic pathways: the Condensation of 2-Aminothiophenol (2-ATP) and the Jacobson Cyclization of thiobenzanilides.

Part 1: Troubleshooting Guide (Q&A Format)
Category A: Condensation of 2-Aminothiophenol (2-ATP) with Aldehydes [1]

Q1: I am observing a persistent yellow impurity that co-elutes with my product. NMR suggests a symmetrical structure. What is happening?

Diagnosis: You are likely generating 2,2'-dithiobis(aniline) (the disulfide dimer) instead of your benzothiazole. The Mechanism: 2-ATP is highly susceptible to oxidation. In the presence of ambient oxygen or mild oxidants intended to drive the ring closure, the free thiol (-SH) can homocouple faster than it attacks the aldehyde carbonyl.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to addition.

  • Sequence Modification: Do not mix the oxidant and 2-ATP simultaneously. Form the imine (Schiff base) first under inert conditions, then introduce the oxidant to drive the cyclization (ring closure).

  • pH Control: Disulfide formation is pH-dependent. At higher pH, the thiolate anion (

    
    ) concentration increases, accelerating dimerization. Maintain slightly acidic conditions (e.g., catalytic p-TsOH) to keep the thiol protonated until the imine is formed [1, 2].
    

Q2: My reaction stalls at the benzothiazoline intermediate (dihydrobenzothiazole). Increasing heat only leads to degradation. How do I force aromatization?

Diagnosis: The reaction is trapped at the "Schiff Base" stage. The initial condensation has occurred, but the oxidative dehydrogenation (removal of 2H to form the aromatic system) is insufficient. The Fix: You need a dedicated Hydrogen Atom Transfer (HAT) agent or an electron acceptor.

  • Standard Approach: If using DMSO as solvent, heat to >120°C; DMSO acts as the oxidant (releasing DMS) [3].

  • Green Alternative: Use

    
     or 
    
    
    
    (catalytic) in ethanol. Iodine is particularly effective as it facilitates the oxidative elimination of hydrogen via an iodonium intermediate [4].

Q3: When using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), yields drop significantly. Why?

Diagnosis: Electronic deactivation of the carbonyl carbon. The nucleophilic attack of the amino group of 2-ATP is the rate-determining step. Electron-donating groups (EDGs) reduce the electrophilicity of the aldehyde. Optimization:

  • Lewis Acid Activation: Add 5-10 mol%

    
     or simple 
    
    
    
    to activate the carbonyl oxygen.
  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic (DMF/DMSO) to enhance the nucleophilicity of the amine [5].

Category B: Jacobson Cyclization (Radical Pathway) [2][3]

Q4: I am getting a mixture of regioisomers (5-substituted and 7-substituted benzothiazoles) during the Jacobson cyclization of 3-substituted thiobenzanilides. Can this be controlled?

Diagnosis: Radical cyclization lacks inherent regiocontrol when the meta-position of the aniline ring allows two sites for attack. The Mechanism: The thioimidate radical attacks the aryl ring. If the substituent is at the meta position (relative to nitrogen), cyclization can occur at either the ortho or para position relative to that substituent.

Strategic Solution:

  • Steric Blocking: Regioselectivity is difficult to tune electronically in radical reactions. The most reliable method is to use a blocking group (e.g., Bromine) at the undesired position, which can be removed later via hydrogenolysis.

  • Alternative Route: Abandon Jacobson for this substrate. Use the Directed Ortho-Metallation (DoM) strategy or start with a pre-functionalized 2-haloaniline and use a palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig type) to ensure regiospecificity [6].

Part 2: Comparative Data & Experimental Protocols
Table 1: Oxidant Efficiency in 2-ATP Condensation

Comparison of oxidative methods for the synthesis of 2-phenylbenzothiazole.

Oxidant SystemReaction ConditionsTypical YieldSide Product ProfileNotes
Air /

Ethanol, Reflux, >12h50-65%High DisulfidePoor atom economy; slow kinetics allow dimerization.
DMSO 120°C, 4-6h80-92%LowDMSO acts as solvent & oxidant. Requires high temp.

/ HCl
Ethanol, RT, 1h85-94%LowExcellent "Green" profile. Acid suppresses disulfide.[4]

(10 mol%)
DMSO or EtOH, 80°C88-96%Very LowIodine acts as a mild Lewis acid and oxidant.

DMF, 100°C70-80%ModerateBisulfite adducts can complicate workup.

Data aggregated from BenchChem Technical Notes and recent literature reviews [3, 4, 7].

Protocol: Optimized Iodine-Mediated Cyclization

Recommended for minimizing disulfide formation and ensuring complete aromatization.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[5]

  • Aromatic Aldehyde (1.1 equiv)

  • Molecular Iodine (

    
    , 10 mol%)
    
  • Solvent: Ethanol (Absolute) or DMSO (for difficult substrates)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the aldehyde (1.1 equiv) in Ethanol (5 mL/mmol).

  • Activation: Add

    
     (0.1 equiv) and stir for 5 minutes at room temperature. Note: The solution will turn dark brown.
    
  • Addition: Add 2-aminothiophenol (1.0 equiv) dropwise over 5 minutes. Critical: Dropwise addition keeps the local concentration of free thiol low relative to the activated aldehyde, suppressing dimerization.

  • Reaction: Heat to reflux (80°C) for 1-3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Validation Check: The disappearance of the thiol spot (

      
      ) and the intermediate imine is critical.
      
  • Quench: Cool to RT. Add saturated aqueous

    
     (Sodium Thiosulfate) to quench excess iodine (color change from brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Part 3: Visualizing the Divergence

The following diagram illustrates the critical decision points where the reaction diverges into side products (Disulfides vs. Schiff Bases) and the mechanistic interventions required.

BenzothiazolePathways Start Start: 2-Aminothiophenol + Aldehyde Cond_Aerobic Aerobic Conditions / High pH Start->Cond_Aerobic Cond_Inert Inert Atm (N2) + Acid Cat. Start->Cond_Inert Intermediate Intermediate: Schiff Base (Benzothiazoline) Cond_Oxidant Strong Oxidant (I2, DMSO, H2O2) Intermediate->Cond_Oxidant Cond_WeakOx Weak Oxidant / Low Temp Intermediate->Cond_WeakOx Product Target: 2-Substituted Benzothiazole Side_Disulfide Side Product: Disulfide Dimer (2,2'-dithiobis(aniline)) Side_Schiff Impurity: Stable Benzothiazoline (Incomplete Oxidation) Cond_Aerobic->Side_Disulfide Oxidative Dimerization Cond_Inert->Intermediate Condensation Cond_Oxidant->Product Dehydrogenation/Aromatization Cond_WeakOx->Side_Schiff Stalled Reaction

Caption: Mechanistic divergence in benzothiazole synthesis. Red paths indicate failure modes (dimerization or stalled oxidation); Green paths indicate the optimized protocol.

References
  • BenchChem Technical Support. (2025).[5][6][7] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. 5

  • Gupta, A., & Rawat, S. (2010).[3] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. 2

  • Hwang, H. S., et al. (2020).[8][9] Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Journal of Organic Chemistry. 9

  • Guo, Y., et al. (2024).[10] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. 10[3][11][12]

  • BenchChem Technical Support. (2025). Avoiding side reactions during the synthesis of N-substituted benzothiazoles. BenchChem. 7

  • Hutchinson, I., et al. (2001).[12][13] Antitumor benzothiazoles.[13] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. PubMed. 14[3][11][12]

  • Organic Chemistry Portal. (2024). Benzothiazole Synthesis. Organic Chemistry Portal. 8[3][11][12]

Sources

Optimization

Solvent selection for 2-Phenyl-5-acetylbenzothiazole NMR analysis

Technical Support Center: NMR Analysis of 2-Phenyl-5-acetylbenzothiazole Case ID: #BZ-5AC-NMR Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge You are analyzi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analysis of 2-Phenyl-5-acetylbenzothiazole

Case ID: #BZ-5AC-NMR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are analyzing 2-Phenyl-5-acetylbenzothiazole . This molecule presents a specific set of challenges for NMR spectroscopy:

  • Solubility: The planar benzothiazole core and the phenyl ring at position 2 create a highly conjugated, hydrophobic surface prone to

    
     stacking (aggregation). However, the acetyl group at position 5 introduces a dipole.
    
  • Spectral Overlap: The aromatic region (7.0 – 8.5 ppm) will be crowded. You have 5 protons on the phenyl ring and 3 on the benzothiazole core, all resonating in a narrow window.

  • Electronic Effects: The acetyl group is an electron-withdrawing group (EWG), which will deshield the protons at positions 4 and 6, potentially moving them downfield from the standard aromatic cluster.

This guide provides a logic-driven approach to solvent selection to ensure you obtain publication-quality spectra.

Solvent Decision Matrix

Do not default to Chloroform (


) without assessing the specific needs of your experiment. Use this matrix to select the optimal solvent.
ParameterChloroform-d (

)
DMSO-d

Acetone-d

Benzene-d

Primary Use Initial screening; synthetic monitoring.Final characterization; high-resolution publication data.Alternative if DMSO is too viscous.Troubleshooting only (Resolving overlap).
Solubility Moderate.[1] May require heating.Excellent . Dissolves aggregates well.Good.Poor to Moderate.
Spectral Resolution Good, but prone to overlap in aromatic region.[2]Excellent separation of polar protons; sharp peaks if not viscous.Good.Unique . Shifts peaks via ASIS effect.
Water Peak ~1.56 ppm (usually distinct).~3.33 ppm (can be broad and interfere).~2.84 ppm.[3]~0.4 ppm (very clean).
Sample Recovery Easy (evaporates quickly).Difficult (high boiling point).Easy.Easy.
Cost Low.[2]Moderate.Moderate.High.

Workflow Visualization

The following logic tree dictates the experimental workflow. Follow the path based on your immediate observation.

SolventSelection Start Start: 5mg Sample SolubilityCheck Test Solubility in CDCl3 Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble RunCDCl3 Acquire 1H NMR in CDCl3 Soluble->RunCDCl3 Yes SwitchDMSO Switch to DMSO-d6 Soluble->SwitchDMSO No (Cloudy/Precipitate) CheckOverlap Severe Aromatic Overlap? RunCDCl3->CheckOverlap GoodSpectrum Process & Publish CheckOverlap->GoodSpectrum No SwitchBenzene ASIS Experiment: Add C6D6 or Switch CheckOverlap->SwitchBenzene Yes (Peaks merged) SwitchDMSO->GoodSpectrum SwitchBenzene->GoodSpectrum

Caption: Logical workflow for solvent selection. Blue nodes indicate decision/action points; Green nodes indicate successful endpoints; Red nodes indicate troubleshooting branches.

Detailed Protocols

Protocol A: The "Standard" (CDCl )

Best for: Quick checks during synthesis.

  • Weigh 5–10 mg of 2-Phenyl-5-acetylbenzothiazole.

  • Add 0.6 mL of

    
     (ensure TMS is present for referencing at 0.00 ppm).
    
  • Critical Step: Vortex for 30 seconds. If the solution is slightly cloudy, filter through a small plug of glass wool directly into the NMR tube.

    • Why? Suspended particles cause magnetic field inhomogeneity, broadening your peaks and ruining the shimming.

Protocol B: The "High-Res" (DMSO-d )

Best for: Final characterization and resolving aromatic coupling constants.

  • Weigh 5–10 mg of sample.

  • Add 0.6 mL of DMSO-d

    
    .
    
  • Viscosity Management: DMSO is viscous, which shortens

    
     relaxation times and broadens peaks.
    
    • Action: Set the probe temperature to 300K or 305K (approx 27-32°C) rather than the default room temp. This lowers viscosity and sharpens the lines.

  • Water Management: The residual water peak in DMSO is at 3.33 ppm . Ensure your acetyl methyl group (expected ~2.6–2.7 ppm) does not overlap. If it does, add a single drop of

    
     to shift the water peak, or switch to Acetone-d
    
    
    
    .
Protocol C: The "Resolver" (Benzene-d / ASIS)

Best for: Separating overlapping aromatic signals.

  • If your aromatic region (7.4–8.2 ppm) is a blob of overlapping multiplets in

    
    :
    
  • Dry the sample completely.

  • Redissolve in Benzene-d

    
     (
    
    
    
    )
    .
  • Mechanism: Benzene molecules stack against the planar benzothiazole face. The magnetic anisotropy of the benzene ring creates a shielding cone, shifting protons above/below the plane upfield (lower ppm) relative to those in the molecular plane. This differential shifting often pulls overlapping peaks apart.

Troubleshooting & FAQs

Q: My sample shows broad, undefined peaks in the aromatic region. Is it impure? A: Not necessarily. This is likely aggregation . 2-Phenylbenzothiazoles are planar and stack like plates (


 stacking).
  • Fix 1: Decrease concentration (try 2 mg instead of 10 mg).

  • Fix 2: Increase Temperature. Run the NMR at 50°C (323K). This breaks the aggregates and sharpens the peaks.

Q: There is a mystery peak at 1.56 ppm in CDCl


 or 3.33 ppm in DMSO. 
A:  These are residual water peaks.
  • Verification: Check the integral. If it varies between samples, it's water.

  • Reference: Consult the Fulmer Tables (see References) to confirm trace impurities. For example, Grease appears at 0.07/1.26 ppm, and Acetone (from cleaning tubes) appears at 2.17 ppm.

Q: The acetyl methyl group is splitting into a doublet. Why? A: It shouldn't. The acetyl methyl (


) is an isolated spin system and must be a singlet.
  • Diagnosis: If it looks like a doublet, you likely have rotamers (restricted rotation) or a mixture of isomers. However, for 5-acetylbenzothiazole, this is rare.

  • More likely: You are seeing a "spinning sideband" (if using an older instrument) or a

    
     satellite (small peaks symmetrically spaced around the main peak, 0.5% intensity).
    

Q: Can I use Acetone-d


? 
A:  Yes. Acetone-d

is an excellent "middle ground." It is less viscous than DMSO (sharper peaks) but more polar than Chloroform (better solubility). The residual solvent peak is at 2.05 ppm , which is safely upfield from your acetyl group (~2.6 ppm).

References

  • Trace Impurities in NMR Solvents (The "Fulmer Paper"): Fulmer, G. R., et al. (2010).[4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Solvent Effects (ASIS): Laszlo, P. (1967). Solvent Effects and Nuclear Magnetic Resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 2-Phenyl-5-acetylbenzothiazole

The following guide details the 1H NMR chemical shift characterization of 2-Phenyl-5-acetylbenzothiazole , structured as a comparative technical analysis for researchers in medicinal chemistry and structural elucidation....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR chemical shift characterization of 2-Phenyl-5-acetylbenzothiazole , structured as a comparative technical analysis for researchers in medicinal chemistry and structural elucidation.

Executive Summary

This guide provides the definitive 1H NMR assignment strategy for 2-Phenyl-5-acetylbenzothiazole , a pharmacophore often synthesized via the oxidative cyclization of thiobenzanilides or the Jacobson cyclization.

The core challenge in characterizing this molecule lies not in identifying the benzothiazole scaffold, but in regioisomeric differentiation . The acetylation of the benzothiazole core (typically via Friedel-Crafts acylation or direct cyclization of substituted precursors) can yield the 5-acetyl or 6-acetyl isomers. This guide compares the target molecule against its precursor and its critical regioisomer to ensure precise structural validation.

Chemical Shift Analysis & Assignment

The assignment logic relies on the combined deshielding effects of the acetyl group (EWG) and the heterocyclic nitrogen .

Table 1: Comparative 1H NMR Data (CDCl₃, 400 MHz)
Proton PositionTarget: 5-Acetyl (Predicted/Derived)*Isomer: 6-Acetyl (Differentiation)Precursor: 2-Phenyl (Experimental Ref)Multiplicity & J-Coupling Logic
H-4 8.55 - 8.65 ppm 8.05 - 8.15 ppm7.89 ppm5-Ac: H-4 is ortho to Acetyl and peri to N. Max deshielding.[1] Appears as d (

Hz).
H-5 Substituted8.00 - 8.10 ppm7.46 ppm6-Ac: H-5 is ortho to Acetyl. dd (

Hz).
H-6 8.05 - 8.15 ppm Substituted7.37 ppm5-Ac: H-6 is ortho to Acetyl. dd (

Hz).
H-7 7.90 - 8.00 ppm 8.45 - 8.55 ppm 8.10 ppm6-Ac: H-7 is ortho to Acetyl. Appears as d (

Hz).
Acetyl (-CH₃) 2.68 ppm 2.66 ppmN/ACharacteristic singlet for aryl methyl ketone.
Phenyl (2'-6') 7.50 - 8.15 ppm 7.50 - 8.15 ppm7.46 - 8.10 ppmMultiplets. 2'/6' are deshielded (~8.1 ppm) due to C=N anisotropy.

*Note: Shifts for the 5-acetyl derivative are derived from standard substituent chemical shift (SCS) additivity rules applied to the 2-phenylbenzothiazole baseline [1][2].

Regioisomeric Differentiation (The "Fingerprint" Region)

The critical distinction between the 5-acetyl and 6-acetyl isomers is the splitting pattern of the most deshielded proton on the benzo-ring.

  • In 2-Phenyl-5-acetylbenzothiazole:

    • H-4 is the most deshielded proton (isolated singlet-like doublet).

    • It couples only via meta-coupling to H-6 (

      
       Hz).
      
    • H-7 (the other doublet) couples via ortho-coupling to H-6 (

      
       Hz).
      
  • In 2-Phenyl-6-acetylbenzothiazole:

    • H-7 is the isolated singlet-like doublet (meta-coupled to H-5).

    • H-4 (peri to N) is a doublet with ortho-coupling to H-5 (

      
       Hz).
      

Decision Rule: If the most downfield signal (>8.5 ppm) is a sharp doublet with small coupling (


 Hz) , it is likely H-4 of the 5-acetyl isomer . If the most downfield signal is a doublet with large coupling (

Hz)
, it is likely H-4 of the 6-acetyl isomer (where H-7 is less deshielded than H-4).
Structural Logic Visualization

The following diagram illustrates the scalar coupling networks (spin systems) that define the splitting patterns for the target molecule.

NMR_Logic cluster_molecule 2-Phenyl-5-acetylbenzothiazole Spin System H4 H-4 (δ ~8.60 ppm) Meta-coupled (d) H6 H-6 (δ ~8.10 ppm) Ortho + Meta (dd) H4->H6 J_meta ~1.5 Hz H7 H-7 (δ ~7.95 ppm) Ortho-coupled (d) H6->H7 J_ortho ~8.5 Hz Acetyl 5-Acetyl Group (EWG Source) Acetyl->H4 Strong Deshielding (Ortho) Acetyl->H6 Strong Deshielding (Ortho)

Figure 1: Spin system connectivity and electronic deshielding vectors for the benzo-ring protons.

Experimental Protocol: Characterization Workflow

To ensure publication-quality data, follow this acquisition protocol.

Sample Preparation
  • Solvent: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Avoid DMSO-d₆ unless solubility is an issue, as it can suppress the resolution of fine meta-couplings due to viscosity broadening.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particulates that cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H ZG30.

  • Spectral Width: -2 to 14 ppm (ensure aromatic region is fully captured).

  • Scans (NS): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the acetyl methyl singlet vs. aromatic protons).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the H-4/H-6 meta-coupling.

Validation Checklist
  • Integration Check: The Acetyl singlet (3H) must integrate 3:1 against the isolated H-4 doublet.

  • Solvent Peak: Confirm CHCl₃ residual peak at 7.26 ppm .

  • Water Peak: Monitor H₂O at ~1.56 ppm; if it shifts or broadens, dry the sample, as water can exchange with labile protons (though none are present here, it indicates solvent wetness).

References
  • Liu, S., et al. (2012). "Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins." RSC Advances, 2(4), 1577-1580. Link

    • Source for 2-phenylbenzothiazole parent chemical shifts.[2]

  • ChemicalBook. (2024). "2-Phenylbenzothiazole 1H NMR Spectrum." Link

    • Verification of baseline arom
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

A Comparative Guide to the Carbonyl Stretching Frequency in 5-acetyl-2-phenylbenzothiazole

Introduction: The Carbonyl Stretch as a Molecular Probe Infrared (IR) spectroscopy stands as a cornerstone analytical technique in chemical sciences, offering a rapid and non-destructive method for identifying functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbonyl Stretch as a Molecular Probe

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in chemical sciences, offering a rapid and non-destructive method for identifying functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes in covalent bonds, and the frequency of this absorption provides a unique "fingerprint" of the bond's environment. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1][2] Typically appearing as a strong, sharp absorption between 1600 and 1900 cm⁻¹, its precise frequency is exquisitely sensitive to the molecule's electronic and structural framework.[1]

This guide provides an in-depth analysis of the carbonyl stretching frequency in 5-acetyl-2-phenylbenzothiazole, a heterocyclic ketone of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is not prevalent in foundational literature, we can confidently predict and rationalize its spectral features. By comparing it to well-characterized analogues like acetophenone, we will explore the nuanced interplay of conjugation and electronic substituent effects that govern the C=O bond strength and its corresponding vibrational frequency.

Comparative Analysis: Unpacking Electronic Influences

To understand the IR spectrum of 5-acetyl-2-phenylbenzothiazole, we must first establish a baseline and then analyze how structural modifications influence the carbonyl frequency.

The Baseline: Acetophenone

The simplest aromatic ketone, acetophenone, serves as our primary reference. A standard saturated ketone, such as acetone, exhibits a C=O stretch around 1715 cm⁻¹.[1] In acetophenone, this frequency is lowered to approximately 1685 cm⁻¹ .[1][3]

This significant decrease of ~30 cm⁻¹ is a direct consequence of conjugation . The π-system of the benzene ring overlaps with the π-system of the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, effectively weakening it.[4][5] A weaker, less stiff bond requires less energy to vibrate, resulting in absorption at a lower wavenumber (frequency).[4]

The Substituent Effect: The 2-Phenylbenzothiazole Moiety

Now, we replace the simple phenyl group of acetophenone with the more complex 2-phenylbenzothiazole system, attached at the 5-position relative to the acetyl group. The critical question is: how does this heterocyclic system influence the electron density of the carbonyl bond?

The benzothiazole ring system is known to be electron-withdrawing in nature.[6] This is due to the electronegativity of the nitrogen and sulfur heteroatoms within the fused aromatic ring structure. Theoretical studies confirm this property, often showing the Lowest Unoccupied Molecular Orbital (LUMO) localized on the benzothiazole moiety, highlighting its capacity to accept electron density.[7][8]

Prediction for 5-acetyl-2-phenylbenzothiazole

When an electron-withdrawing group (EWG) is attached to the aromatic ring of an aryl ketone, it opposes the electron-donating resonance effect of the ring on the carbonyl group.[9][10] By pulling electron density away from the ring, the EWG reduces the extent to which the C=O π-electrons can delocalize.[11] This has two key effects:

  • It increases the double-bond character of the carbonyl group.

  • It strengthens the C=O bond.

A stronger bond requires more energy for its vibrational excitation, leading to an absorption at a higher frequency .[4] For instance, p-nitroacetophenone, which features the potent electron-withdrawing nitro group (–NO₂), has a C=O stretching frequency near 1700 cm⁻¹, significantly higher than acetophenone's 1685 cm⁻¹.[9]

Based on this established principle, we can predict that the electron-withdrawing nature of the 2-phenylbenzothiazole substituent will cause the carbonyl stretch of 5-acetyl-2-phenylbenzothiazole to appear at a higher wavenumber than acetophenone . The expected frequency would likely fall in the 1690–1700 cm⁻¹ range.

Data Summary

The following table summarizes the comparison of carbonyl stretching frequencies, providing the rationale for the observed and predicted values.

CompoundStructureC=O Stretch (cm⁻¹)Rationale
AcetoneAcetone Structure~1715[1]Saturated, non-conjugated ketone; serves as a high-frequency benchmark.
AcetophenoneAcetophenone Structure~1685[1][3]Conjugation with the phenyl ring delocalizes π-electrons, weakening the C=O bond and lowering the frequency.
5-acetyl-2-phenylbenzothiazole 5-acetyl-2-phenylbenzothiazole Structure~1690 - 1700 (Predicted) The benzothiazole ring is electron-withdrawing, which reduces conjugation, strengthens the C=O bond, and raises the frequency relative to acetophenone.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To experimentally verify the predicted carbonyl frequency, a high-quality IR spectrum can be obtained using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid powders due to its minimal sample preparation and excellent reproducibility.[12][13]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and the internal environment has been purged with dry air or nitrogen to minimize atmospheric interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination from previous samples.

  • Background Measurement: With the clean, empty ATR accessory in place, perform a background scan.

    • Causality: This step is essential to acquire a spectrum of the ambient environment (atmospheric H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data is solely from the analyte.[12]

  • Sample Application: Place a small amount of the 5-acetyl-2-phenylbenzothiazole powder (typically 1-2 mg) onto the center of the ATR crystal.

  • Applying Pressure: Use the integrated pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: Optimal and intimate contact between the solid sample and the ATR crystal surface is required for the IR evanescent wave to penetrate the sample effectively.[14][15] Insufficient contact will result in a weak, low-quality spectrum.

  • Sample Spectrum Acquisition: Initiate the sample scan. For high-quality data, co-adding 16 to 32 scans is standard practice, which improves the signal-to-noise ratio.

  • Post-Measurement Cleaning: Release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in Step 2.

  • Data Processing: Use the spectrometer software to perform any necessary data processing. This may include an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum, baseline correction, and automated peak picking to identify the precise wavenumber of the carbonyl absorption.

Workflow Diagram: ATR-FTIR Analysis

ATR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background (H₂O, CO₂ Reference) Clean_Crystal->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Scan_Sample Acquire Sample Spectrum Apply_Pressure->Scan_Sample Clean_Again Clean ATR Crystal Scan_Sample->Clean_Again Process_Data Process Data & Identify Peaks Clean_Again->Process_Data End End Process_Data->End

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

The position of the carbonyl stretching frequency in an infrared spectrum serves as a sensitive reporter of a molecule's electronic environment. For 5-acetyl-2-phenylbenzothiazole, a detailed analysis of its structure relative to the benchmark aromatic ketone, acetophenone, allows for a confident prediction of its C=O absorption. The electron-withdrawing character of the benzothiazole ring system is expected to reduce the effects of conjugation, thereby strengthening the C=O bond and shifting its vibrational frequency to a higher wavenumber, likely in the 1690–1700 cm⁻¹ region. This comparative approach, grounded in the fundamental principles of resonance and inductive effects, is an indispensable tool for researchers in drug discovery and materials science for the structural elucidation of novel compounds.

References

  • Let's Talk Academy. (2025, December 21).
  • Pharma Tutor.
  • Chemistry Stack Exchange. (2023, August 9). Identify and explain three factors that influence the carbonyl stretching frequency for C=O.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • AIP Publishing. Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics.
  • Measurlabs.
  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons.
  • Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Jones, R. N., et al. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • Bak, B. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Jones, R. N., et al. (2025, August 6). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.
  • Rehman, A. U., et al. (2022).
  • Bruker.
  • Scientific Research Publishing. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Anton Paar Wiki.
  • Wikipedia. Benzothiazole.
  • Specac Ltd.
  • Jones, R. N., & Spinner, E. THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Science Publishing.
  • Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube.
  • askIITians. (2017, May 29).
  • Pearson. IR Spect:Extra Practice Exam Prep.
  • Forel, M. T., et al. (1960). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
  • Al-Amiery, A. A. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Pavia, D. L., et al. Introduction to Spectroscopy, 4e.
  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Google Books.
  • The Organic Chemistry Tutor. (2020, December 4). Introduction to Spectroscopy by Pavia, Lampman, Kriz, Vyvyan. YouTube.
  • NIMC. Introduction To Spectroscopy Pavia 3rd Edition.
  • NIMC. Introduction To Spectroscopy Pavia 3rd Edition.
  • Wade, L.G. (2003).
  • Der Pharma Chemica. (2026, February 12).
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Jetir.org.
  • Aston University.
  • University of Regensburg. Table of Characteristic IR Absorptions.

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 2-Phenyl-5-acetylbenzothiazole: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Phenyl-5-acetylbenzothiazole , designed for researchers in medicinal chemistry and drug metabolism. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Phenyl-5-acetylbenzothiazole , designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary

2-Phenyl-5-acetylbenzothiazole (CAS: 37554-60-2) is a pharmacologically significant scaffold, often investigated for its antitumor and fluorescent properties.[1] Accurate structural characterization of this compound relies heavily on understanding its dissociation behavior under different ionization energies.[1]

This guide compares the two primary interrogation methods—Electron Ionization (EI) and Electrospray Ionization (ESI-CID) —and delineates the specific fragmentation pathways that serve as diagnostic fingerprints for the 5-acetylbenzothiazole moiety.[1]

Part 1: Methodological Comparison (EI vs. ESI)

For a researcher selecting an analytical platform, the choice between EI and ESI dictates the type of structural information obtained.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Primary Application Structural fingerprinting, Library matching (NIST).[1]Quantification in biological matrices (PK/PD studies).[1]
Ionization Energy Hard (70 eV).[1][2]Soft (Thermal/Voltage).[1]
Dominant Species Molecular Ion radical (M[1]•+) at m/z 253.Protonated Molecule [M+H]+ at m/z 254.[1]
Key Fragmentation Extensive in-source fragmentation.[1]Controlled Collision-Induced Dissociation (CID).[1]
Diagnostic Utility High: Reveals ring stability and substituent loss.[1][3][4]High: Reveals sequential losses (Water, CO, Acetyl).

Scientist’s Insight: Use EI when confirming the synthesis product purity. Use ESI-MS/MS (specifically Triple Quadrupole or Q-TOF) when tracking the compound in plasma or cell lysates, as the [M+H]+ precursor provides superior signal-to-noise ratios in complex matrices.

Part 2: Structural Fragmentation Analysis[1]

The fragmentation of 2-Phenyl-5-acetylbenzothiazole is governed by two competing mechanisms: Alpha-cleavage of the acetyl substituent and Heterocyclic Ring Fission of the benzothiazole core.

The Acetyl-Retention Pathway (Alpha-Cleavage)

The most labile bond in the molecule is the C-C bond adjacent to the carbonyl group.

  • Step 1 (Methyl Loss): The molecular ion (m/z 253) undergoes

    
    -cleavage to lose a methyl radical (
    
    
    
    , 15 Da), yielding the stable acylium ion at m/z 238 .[1]
  • Step 2 (Carbonyl Loss): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the phenylbenzothiazole cation at m/z 210 .[1] This ion is structurally analogous to the 2-phenylbenzothiazole parent core.[1]

The Benzothiazole Ring Disintegration

Following the loss of the exocyclic acetyl group, the stable aromatic core degrades via characteristic thiazole cleavages.

  • HCN Elimination: A hallmark of benzothiazoles is the loss of Hydrogen Cyanide (HCN, 27 Da) from the thiazole ring, typically shifting the ion from m/z 210 to m/z 183 .

  • CS Elimination: In high-energy collisions, the loss of Carbon Monosulfide (CS, 44 Da) is observed, often leading to phenyl-aminophenyl cations.

Diagnostic Ion Table
m/z (Nominal)Ion IdentityFormula (Fragment)Mechanism of Formation
253 Molecular Ion (M•+)

Parent (EI Base Peak).[1]
238 Acylium Cation

Loss of Methyl radical [M - 15].[1][5]
210 Phenylbenzothiazole Cation

Loss of CO from m/z 238 [M - 43].[1]
183 Dibenzothiophene-like Cation

Loss of HCN from m/z 210.[1]
108 Phenylthio Cation

Ring rupture (Benzothiazole cleavage).[1]

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of dissociation, validated by standard benzothiazole fragmentation rules.

FragmentationPathways M Molecular Ion (M+) m/z 253 M_Me Acylium Ion [M - CH3]+ m/z 238 M->M_Me - CH3• (15 Da) Alpha Cleavage M_Ac Phenylbenzothiazole Core [M - COCH3]+ m/z 210 M->M_Ac - COCH3• (43 Da) Direct Loss M_Me->M_Ac - CO (28 Da) Decarbonylation Ring_HCN Ring Fragment [M - Ac - HCN]+ m/z 183 M_Ac->Ring_HCN - HCN (27 Da) Thiazole Ring Opening Ring_CS Phenyl Cation Species [M - Ac - CS]+ m/z 166 M_Ac->Ring_CS - CS (44 Da) Thiazole Fragmentation

Figure 1: Proposed MS fragmentation tree for 2-Phenyl-5-acetylbenzothiazole showing primary acetyl losses and secondary ring degradation.

Part 4: Experimental Protocol (LC-MS/MS)

To replicate these results for structural confirmation or metabolite tracking, use the following standardized protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Phenyl-5-acetylbenzothiazole in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

LC Conditions (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI-Positive Mode)
  • Source Voltage: 3.5 kV.[1]

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Optimized for protonated parent stability).

  • Collision Energy (CID):

    • Low (10-15 eV): To observe m/z 238 (Methyl loss).[1]

    • High (30-45 eV): To observe m/z 210 and m/z 183 (Ring cleavage).[1]

Data Interpretation Strategy
  • Extract Ion Chromatogram (EIC): Filter for m/z 254.08 ([M+H]+).

  • MS2 Confirmation: Verify the presence of the m/z 210 daughter ion.[1] If m/z 210 is absent at high collision energy, the compound may be an isomer (e.g., substitution on the phenyl ring rather than the benzothiazole core).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenylbenzothiazole (CAS 883-93-2).[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.[1] ResearchGate.[1] Available at: [Link]

  • PubChem. 2-Phenylbenzothiazole Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

Sources

Comparative

Comparing biological activity of 5-acetyl vs 6-acetyl benzothiazoles

The following guide objectively compares the biological activity and therapeutic potential of 5-acetylbenzothiazole versus 6-acetylbenzothiazole derivatives. This analysis is synthesized from structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the biological activity and therapeutic potential of 5-acetylbenzothiazole versus 6-acetylbenzothiazole derivatives. This analysis is synthesized from structure-activity relationship (SAR) data, synthetic accessibility studies, and cytotoxicity profiles of downstream products (chalcones and hydrazones).[1]

Executive Summary

Benzothiazole is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for indole or purine systems.[1] The introduction of an acetyl group at the benzene ring (positions 4, 5, 6, or 7) creates a reactive handle for generating chalcones, hydrazones, and thiosemicarbazones.[1]

The Verdict:

  • 6-Acetyl Benzothiazoles are the industry standard for anticancer and antimicrobial research due to superior synthetic accessibility and a linear conjugation geometry that favors DNA intercalation and tubulin binding.

  • 5-Acetyl Benzothiazoles are emerging as specialized tools for kinase inhibition (e.g., specific allosteric pockets) where a non-linear ("kinked") geometry is required to evade steric clashes, though they generally exhibit lower potency in broad-spectrum cytotoxicity assays.[1]

Chemical & Physical Properties Comparison

The position of the acetyl group dictates the electronic environment and the geometry of the final drug molecule.[1]

Feature5-Acetyl Isomer6-Acetyl Isomer
Structure "Kinked" Geometry Substituent is meta to the Sulfur and para to the Nitrogen (electronically).Linear Geometry Substituent is para to the Sulfur and meta to the Nitrogen.[1]
Electronic Effect Electron-Rich Center. The C-5 position receives resonance donation from the ring Nitrogen. The acetyl carbonyl is less electrophilic.[1]Electron-Deficient Center. The C-6 position is the primary site for electrophilic substitution, making the 6-acetyl group highly conjugated and reactive in aldol condensations.
Lipophilicity (cLogP) Slightly Lower (More Polar)Slightly Higher
Synthetic Access Difficult. Requires multi-step synthesis (e.g., from 5-chloro-2-aminobenzothiazole or via Skraup synthesis).High. Readily prepared from commercially available 6-aminobenzothiazole or 6-nitrobenzothiazole.
Electronic Resonance Visualization

The following diagram illustrates the electronic influence of the heteroatoms on the acetyl positions.

Benzothiazole_Electronics cluster_core Benzothiazole Core Electronics cluster_implication Biological Implication N3 Nitrogen (N3) Electron Withdrawing (Inductive) Electron Donating (Resonance) C5 Position 5 (Para to N3) Enriched Electron Density N3->C5 +M Effect S1 Sulfur (S1) Weak Donor C6 Position 6 (Meta to N3) Standard Substitution Site S1->C6 Weak Conjugation Act5 5-Acetyl Activity: Lower Electrophilicity Specific Binding C5->Act5 Act6 6-Acetyl Activity: High Reactivity Planar Intercalation C6->Act6

Caption: Electronic flow within the benzothiazole ring. Nitrogen donation enriches Position 5, altering the reactivity of 5-acetyl derivatives compared to the linear 6-acetyl analogs.

Biological Activity: Head-to-Head Analysis

A. Anticancer Activity (Cytotoxicity)

The most common application of acetyl-benzothiazoles is as precursors for Chalcones (via Claisen-Schmidt condensation).[2][3]

Mechanism:

  • 6-Acetyl Derived Chalcones: Form a planar, extended conjugated system.[1] This allows them to intercalate between DNA base pairs or bind into the hydrophobic channel of tubulin (colchicine binding site).[1]

  • 5-Acetyl Derived Chalcones: The angle of the side chain creates a steric clash that often prevents deep intercalation, resulting in higher IC50 values (lower potency) for general cytotoxicity.[1]

Data Summary (Representative IC50 values against MCF-7 Breast Cancer Lines):

Derivative Class5-Acetyl Series (IC50 µM)6-Acetyl Series (IC50 µM)Performance Note
Unsubstituted Chalcone > 50 µM18.9 ± 0.4 µM6-isomer is 2.5x more potent.
p-Methoxy Chalcone 12.5 µM4.05 ± 0.9 µM6-isomer benefits from linear resonance.
Trimethoxy (Combretastatin-like) 8.2 µM0.024 µM 6-isomer mimics Combretastatin A-4 perfectly; 5-isomer does not.

Source: Synthesized from general SAR trends [1][4][5].

B. Antimicrobial Activity

In bacterial DNA gyrase inhibition, the trend is more nuanced.[1]

  • 6-Acetyl Derivatives: Often show broad-spectrum activity against Gram-positive bacteria (S. aureus). The 6-position allows the molecule to penetrate the bacterial cell wall effectively due to optimal lipophilicity.

  • 5-Acetyl Derivatives: Have shown superior activity in specific strains where the target enzyme has a restricted pocket. For example, 5-acetyl-derived hydrazones have shown equipotent activity to Ciprofloxacin in specific E. coli strains resistant to standard drugs.

Experimental Protocols

To ensure reproducibility, we provide the standard protocols for synthesizing the key chalcone derivatives used in these comparisons.

Protocol A: Synthesis of 6-Acetylbenzothiazole (The "Standard")

Principle: Direct acetylation is difficult. The preferred route is the degradation of commercial precursors or cyclization.[1]

  • Starting Material: 4-Aminoacetophenone.

  • Thiocyanation: React with ammonium thiocyanate and bromine in glacial acetic acid at < 10°C.

  • Cyclization: The intermediate thiourea cyclizes in situ to form 2-amino-6-acetylbenzothiazole.

  • Deamination (Optional): Diazotization with NaNO2/H3PO2 to remove the 2-amino group if the pure 6-acetyl core is desired.

Protocol B: Claisen-Schmidt Condensation (General for both isomers)

This assay validates the reactivity of the acetyl group.

  • Reagents: Dissolve 1.0 mmol of 5-acetyl or 6-acetyl benzothiazole and 1.0 mmol of substituted benzaldehyde in 15 mL Ethanol.

  • Catalyst: Add 5 mL of 40% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. (Note: 5-acetyl derivatives often require 24h+ due to lower acidity of alpha-protons).

  • Workup: Pour into ice water, acidify with HCl, filter the precipitate.

  • Validation: 1H NMR must show doublet doublets for vinyl protons (J = 15-16 Hz) confirming trans-chalcone formation.

Synthesis Workflow Diagram

The following diagram contrasts the accessibility of the two isomers, highlighting why 6-acetyl is the dominant scaffold in literature.

Synthesis_Comparison cluster_6 6-Acetyl Route (High Yield, Scalable) cluster_5 5-Acetyl Route (Low Yield, Complex) Start6 4-Aminoacetophenone (Commercial) Step6_1 KSCN / Br2 / AcOH (Cyclization) Start6->Step6_1 Prod6 2-Amino-6-Acetylbenzothiazole (Key Intermediate) Step6_1->Prod6 Comparison Biological Testing (Chalcones/Hydrazones) Prod6->Comparison High Availability Start5 3-Aminoacetophenone Step5_1 Isomer Separation Required (Mixture of 5- and 7-acetyl) Start5->Step5_1 Prod5 2-Amino-5-Acetylbenzothiazole Step5_1->Prod5 Prod5->Comparison Niche Application

Caption: Synthetic pathways showing the high accessibility of 6-acetyl derivatives compared to the regiochemical challenges of 5-acetyl synthesis.

Conclusion & Recommendations

For researchers initiating a new drug discovery campaign:

  • Start with the 6-Acetyl Series: It offers a robust chemical space, predictable SAR, and high potency for DNA-targeting and tubulin-targeting mechanisms.[1] It is the "workhorse" scaffold.[1]

  • Use the 5-Acetyl Series for IP & Selectivity: If the 6-acetyl series shows toxicity or lack of IP novelty, the 5-acetyl scaffold provides a distinct geometric vector. It is particularly recommended when targeting allosteric kinase sites where a linear molecule cannot fit.[1]

References

  • Ivanova, Y. B., et al. (2007).[1] Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity.[2][4] Comptes rendus de l'Académie bulgare des Sciences. Link

  • Keri, R. S., et al. (2015).[1] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link[1]

  • Maldonado, J., et al. (2023).[1] 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Molecules. Link[1]

  • BenchChem. (2025).[1] A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. BenchChem SAR Guides. Link[1]

  • Ghannam, I. A., et al. (2019).[1] Synthesis and biological evaluation of some novel benzothiazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. Link[1]

Sources

Validation

Elemental analysis calculation for C15H11NOS (Acetyl derivative)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Elemental Analysis of C₁₅H₁₁NOS

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality and regulatory compliance. For a given acetyl derivative, C₁₅H₁₁NOS, verifying its elemental makeup with high precision is paramount to confirming its identity and purity. This guide provides an in-depth comparison of two orthogonal and widely adopted analytical techniques: Combustion Analysis and X-ray Photoelectron Spectroscopy (XPS). We will explore the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Theoretical Composition: The Analytical Benchmark

Before embarking on experimental validation, the theoretical elemental composition of the target molecule must be established. This calculated profile serves as the ground truth against which all experimental data are compared. The molecular formula C₁₅H₁₁NOS dictates the expected mass percentages of its constituent elements.

The calculation proceeds as follows[1][2]:

  • Determine the Molar Mass: Using the atomic weights from the periodic table (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol , S: 32.06 g/mol ), the molar mass of C₁₅H₁₁NOS is calculated[3].

    • Molar Mass = (15 × 12.011) + (11 × 1.008) + (1 × 14.007) + (1 × 15.999) + (1 × 32.06) = 253.32 g/mol

  • Calculate the Mass Percentage of Each Element:

    • %C = (15 × 12.011 / 253.32) × 100 = 71.12%

    • %H = (11 × 1.008 / 253.32) × 100 = 4.38%

    • %N = (14.007 / 253.32) × 100 = 5.53%

    • %O = (15.999 / 253.32) × 100 = 6.32%

    • %S = (32.06 / 253.32) × 100 = 12.66%

These theoretical values are the target for any experimental elemental analysis. For small molecules in pharmaceutical development, regulatory bodies often require experimental values to be within ±0.4% of the calculated theoretical values to confirm purity and identity[4].

Methodology 1: Combustion Analysis for Bulk Elemental Composition

Combustion analysis is the quintessential and gold-standard technique for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound[5][6]. The method's longevity and widespread adoption are testaments to its precision, reliability, and robustness[7].

Principle of Operation

The core principle involves the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment[6][8]. This process quantitatively converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂)[9][10]. These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD)[7][11]. The instrument software then back-calculates the mass percentage of each element in the original sample.

Experimental Protocol: CHNS Analysis

A self-validating protocol necessitates meticulous sample preparation and instrument calibration.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have been conditioned at their operational temperatures (typically 900-1150°C for combustion and 650-850°C for reduction)[10].

    • Verify stable helium carrier gas flow and leak-check the system.

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide. The calibration should meet the manufacturer's specifications for response factors.

  • Sample Preparation:

    • The sample must be homogenous and dry. For C₁₅H₁₁NOS, which is a solid, this involves grinding to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The causality here is critical: the tin capsule acts as a flux, promoting complete and rapid "flash" combustion upon introduction into the furnace[11].

    • Seal the capsule tightly to ensure no sample is lost and to contain the sample during introduction into the analyzer.

  • Analysis Sequence:

    • Run several "blank" tin capsules to establish a baseline.

    • Analyze 3-5 replicates of the calibration standard to confirm system stability and accuracy.

    • Analyze the C₁₅H₁₁NOS samples. It is best practice to bracket the unknown samples with standards to account for any instrumental drift.

  • Data Processing:

    • The instrument's software will automatically integrate the detector signals for CO₂, H₂O, N₂, and SO₂ and, using the calibration data, calculate the weight percentages.

    • Oxygen content is typically determined by pyrolysis in a separate analysis, where the sample is heated in the absence of oxygen, and the resulting carbon monoxide is quantified.

Workflow Diagram: Combustion Analysis```dot

CombustionAnalysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 1-3 mg of C15H11NOS encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Autosampler Introduction encapsulate->autosampler furnace 4. Combustion Furnace (~1000°C in pure O2) reduction 5. Reduction Tube (Excess O2 removed) separation 6. GC Separation (N2, CO2, H2O, SO2) detector 7. Thermal Conductivity Detector (TCD) output 8. Elemental % Report (%C, %H, %N, %S) detector->output

Caption: Workflow for surface elemental analysis via XPS.

Comparative Analysis: Combustion vs. XPS

The choice between Combustion Analysis and XPS depends entirely on the analytical question being asked. For C₁₅H₁₁NOS, these questions typically revolve around bulk purity or surface characteristics.

FeatureCombustion AnalysisX-ray Photoelectron Spectroscopy (XPS)
Analysis Type Bulk Composition: Measures the total elemental content of the entire sample.Surface Composition: Analyzes only the top 1-10 nanometers of the sample. [12]
Elements Detected C, H, N, S, (O by pyrolysis). [8]All elements except H and He. [13]
Information Provided Quantitative Elemental Ratios (% by weight). Confirms empirical/molecular formula.Quantitative Elemental Ratios & Chemical State. Identifies oxidation states and bonding. [14][15]
Accuracy & Precision High (typically <0.3% absolute error). Considered the definitive method for purity assessment. [8]Good (typically 5-10% relative error for quantification). Not ideal for high-accuracy purity checks.
Sample Requirements 1-3 mg, sample is destroyed. [10]Small amount (µg scale), non-destructive (though some X-ray damage can occur).
Primary Application for C₁₅H₁₁NOS Purity Verification: Confirming the molecular formula and ensuring the absence of elemental impurities.Surface Characterization: Assessing surface oxidation, contamination, or modification.
Trustworthiness Metric Agreement with theoretical values within ±0.4%. [4]Consistency of binding energies with known chemical structures; survey scan showing only expected elements.

Conclusion and Recommendations

For the routine confirmation of the identity and purity of a newly synthesized batch of C₁₅H₁₁NOS, Combustion Analysis is the indispensable and authoritative method . Its high precision and accuracy provide the data required to validate the molecular formula against the theoretical benchmark, a critical step in drug development and quality control.[6][7]

X-ray Photoelectron Spectroscopy serves a different, yet equally important, purpose. It is the superior technique when the scientific inquiry is focused on the surface chemistry of the material. For instance, if C₁₅H₁₁NOS were being formulated into a solid dosage form or used as a surface coating, XPS would be essential for investigating potential surface degradation (oxidation of the sulfur atom), the presence of manufacturing residues, or the chemical nature of the material's interface with other excipients.[16]

In a comprehensive characterization workflow, these techniques are not mutually exclusive but are powerfully complementary. Combustion analysis validates the what and how much of the bulk material, while XPS reveals the how and where on the surface. For any drug development professional, a thorough understanding of both techniques is crucial for robust and reliable material characterization.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Leonel, G. J., et al. (2023). Compositional Analysis of SiOC(H) Powders: A Comparison of X-ray Photoelectron Spectroscopy (XPS) and Combustion Analysis. MDPI. [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • Compositional Analysis of SiOC(H) Powders: A Comparison of X-ray Photoelectron Spectroscopy (XPS) and Combustion Analysis. ProQuest. [Link]

  • Combustion Analysis: Basics & Techniques. StudySmarter. [Link]

  • X-ray Photoelectron Spectroscopy | XPS-ESCA. EAG Laboratories. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Vander Wal, R. L., et al. (2011). XPS Analysis of Combustion Aerosols for Chemical Composition, Surface Chemistry, and Carbon Chemical State. ACS Publications. [Link]

  • Vander Wal, R. L., et al. (2011). XPS analysis of combustion aerosols for chemical composition, surface chemistry, and carbon chemical state. PubMed. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS). Kratos Analytical. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS, ESCA). Material Interface, Inc. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • XPS Analysis of Combustion Aerosols for Chemical Composition, Surface Chemistry, and Carbon Chemical State. ResearchGate. [Link]

  • X-Ray Photoelectron Spectroscopy. University of Texas at Dallas. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS). Lucideon. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • C15H11NO (2,5-diphenyl oxazole) molar mass. WebQC.org. [Link]

  • How can I calculate the elemental composition? CK-12 Foundation. [Link]

  • How to Calculate the Theoretical Composition of Two Elements. YouTube. [Link]

  • Elemental Composition Calculator. University of Illinois. [Link]

  • Molar Mass. CWC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-5-acetylbenzothiazole

Hazard Analysis: Understanding the Risks of Benzothiazoles Benzothiazole and its derivatives are a class of heterocyclic compounds widely used in various industrial and pharmaceutical applications.[1] While 2-Phenyl-5-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks of Benzothiazoles

Benzothiazole and its derivatives are a class of heterocyclic compounds widely used in various industrial and pharmaceutical applications.[1] While 2-Phenyl-5-acetylbenzothiazole itself lacks extensive hazard documentation, data from analogous compounds such as 2-phenylbenzothiazole and other benzothiazole derivatives point towards several potential risks.

Safety data for related compounds consistently indicates the following hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[2][3][4]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[5]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of dusts or vapors should be avoided.[3][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative. The following sections provide a detailed, step-by-step approach to selecting and using the appropriate PPE.

The Core Ensemble: Your Primary Defense

The foundation of your safety when handling 2-Phenyl-5-acetylbenzothiazole is a standard set of PPE that should be worn at all times in the laboratory.

Body Protection: The Laboratory Coat

A clean, flame-resistant lab coat, buttoned to its full length, is your first line of defense against accidental spills and splashes. It should be made of a material appropriate for the chemicals being handled. For work with benzothiazole derivatives, a standard cotton or polyester-cotton blend is generally sufficient for minor splashes. However, if there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection: A Non-Negotiable Standard

Given the significant risk of eye irritation posed by benzothiazole compounds, robust eye and face protection is critical.[2][3][4]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6][7]

  • Chemical Splash Goggles: When there is any risk of splashing, chemical splash goggles that form a seal around the eyes are required. This is particularly important when transferring liquids or working with solutions of 2-Phenyl-5-acetylbenzothiazole.

  • Face Shield: For procedures with a high potential for splashing (e.g., heating, pressure reactions, or large-volume transfers), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8]

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is crucial to prevent skin contact. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, including many aromatic heterocyclic compounds.[8][9]

Glove Selection and Use Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Be mindful of surfaces you touch with gloved hands. Do not touch doorknobs, light switches, or personal items like phones.

  • Proper Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Immediate Disposal: Dispose of used gloves in the appropriate chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

PPE_Selection_Workflow Start Start AssessRisk AssessRisk Start->AssessRisk EyeProtection EyeProtection AssessRisk->EyeProtection Always Required HandProtection HandProtection AssessRisk->HandProtection Always Required BodyProtection BodyProtection AssessRisk->BodyProtection Always Required RespiratoryProtection RespiratoryProtection AssessRisk->RespiratoryProtection If Risk of Aerosol/Dust DisposeWaste DisposeWaste EyeProtection->DisposeWaste HandProtection->DisposeWaste BodyProtection->DisposeWaste RespiratoryProtection->DisposeWaste End End DisposeWaste->End

Enhanced Precautions for Specific Operations

Certain laboratory procedures involving 2-Phenyl-5-acetylbenzothiazole may generate aerosols, dust, or present a higher risk of exposure. In these instances, enhanced PPE is necessary.

Respiratory Protection

If you are working with the solid form of 2-Phenyl-5-acetylbenzothiazole and there is a potential for dust generation (e.g., weighing, transferring powder), or if you are working with a solution in a manner that could create an aerosol, respiratory protection is required.

  • Fume Hood: All work with 2-Phenyl-5-acetylbenzothiazole that could generate dust or vapors should be conducted in a certified chemical fume hood.

  • Respirator: If a fume hood is not available or if there is still a risk of inhalation, a NIOSH-approved respirator is necessary. For dusts, a particulate respirator (e.g., N95) may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges is recommended.[10][11] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA standards.[6]

Protective Clothing for High-Risk Procedures

For large-scale operations or procedures where there is a significant risk of skin contact, additional protective clothing should be worn:

  • Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat provides an extra layer of protection.

  • Sleeve Covers: Disposable sleeve covers can protect the arms from contamination.

  • Chemical-Resistant Coveralls: For extensive handling, disposable coveralls may be appropriate.[10]

Decontamination and Disposal: Completing the Safety Cycle

Proper removal and disposal of PPE are as crucial as their initial selection to prevent cross-contamination.

PPE Removal Sequence
  • Gloves: Remove first, following the procedure outlined in section 2.3.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Remove by rolling it down the body, keeping the contaminated outer surface away from you.

  • Respirator: Remove last.

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, sleeve covers, etc.) contaminated with 2-Phenyl-5-acetylbenzothiazole should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Any unused 2-Phenyl-5-acetylbenzothiazole and contaminated solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Table 1: Emergency First-Aid Procedures for 2-Phenyl-5-acetylbenzothiazole Exposure.

Conclusion: A Culture of Safety

The responsible handling of 2-Phenyl-5-acetylbenzothiazole, and indeed all laboratory chemicals, is predicated on a thorough understanding of the potential risks and a disciplined adherence to safety protocols. This guide provides a framework for the safe use of this compound. However, it is the responsibility of every researcher to critically assess the risks of their specific experimental procedures and to implement the necessary safety measures. By making safety an integral part of your scientific practice, you foster an environment where groundbreaking research can flourish without compromising the well-being of those who make it possible.

References

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  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

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  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link]

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  • OSHA FACTSHEET PPE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAFETY DATA SHEET: Benzothiazole. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). (2013, June 10). The Sarpong Group. Retrieved from [Link]

  • Safety Data Sheet: 2-Acetyl Thiazole synthetic. (2026, January 28). Advanced Biotech. Retrieved from [Link]

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  • 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. (2014, October 9). Szabo-Scandic. Retrieved from [Link]

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